N-(furan-3-ylmethyl)cyclopropanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(furan-3-ylmethyl)cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-8(1)9-5-7-3-4-10-6-7/h3-4,6,8-9H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZMLUGJUABKLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of N-(furan-3-ylmethyl)cyclopropanamine
Technical Monograph: Chemical Properties & Applications of N-(Furan-3-ylmethyl)cyclopropanamine
Executive Summary
N-(Furan-3-ylmethyl)cyclopropanamine is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly in fragment-based drug discovery (FBDD).[1][2] Structurally, it functions as a "linker-pharmacophore," bridging the rigid, metabolic-modulating cyclopropyl group with the electron-rich, aromatic furan-3-yl moiety.
This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and metabolic liabilities. It is designed for medicinal chemists and process scientists requiring actionable data on handling, reactivity, and safety profiles.
Physicochemical Profile & Structural Analysis
The molecule comprises a secondary amine core flanked by a cyclopropyl ring and a furan-3-ylmethyl group. The 3-substitution pattern on the furan ring is chemically distinct from the more common 2-substitution, offering altered electronic properties and improved metabolic stability profiles in certain contexts.
Key Chemical Data
| Property | Value / Description | Note |
| IUPAC Name | N-(Furan-3-ylmethyl)cyclopropanamine | |
| Molecular Formula | C | |
| Molecular Weight | 137.18 g/mol | |
| CAS Number | Not widely listed | Precursor 1-(Furan-3-yl)methanamine: CAS 4543-47-9 |
| Predicted pKa | 8.8 – 9.2 (Conjugate Acid) | Lower than aliphatic amines (pKa ~10.[2]5) due to the inductive electron-withdrawing effect of the furan ring. |
| Predicted LogP | ~1.2 – 1.5 | Moderate lipophilicity; suitable for CNS penetration. |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors | Amine NH (donor), Furan O + Amine N (acceptors). |
| Topological Polar Surface Area | ~25 Ų | Highly permeable. |
Structural Stability: 2- vs. 3-Substitution
Unlike furan-2-yl derivatives, the furan-3-yl isomer is less susceptible to electrophilic aromatic substitution (EAS) at the position adjacent to the heteroatom. In 2-substituted furans, the C5 position is highly activated. In 3-substituted furans, the resonance stabilization of the cationic intermediate during electrophilic attack is less favorable, rendering the ring slightly more stable to acid-catalyzed polymerization—a critical advantage during salt formation and storage.
Synthetic Architecture
The most robust route to N-(furan-3-ylmethyl)cyclopropanamine is Reductive Amination . This approach avoids the over-alkylation issues associated with direct alkylation and allows for the use of mild reducing agents that preserve the sensitive furan ring.
Core Synthesis Workflow
-
Starting Materials: 3-Furaldehyde (CAS 498-60-2) and Cyclopropylamine (CAS 765-30-0).
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is preferred over NaBH
CN due to lower toxicity and better compatibility with acid-sensitive heterocycles.
Figure 1: One-pot reductive amination pathway. The use of STAB allows for the direct reduction of the imine species in situ without isolating the unstable intermediate.
Chemical Reactivity & Handling
Nucleophilicity
The secondary amine is a competent nucleophile. It readily undergoes:
-
Acylation: Reaction with acid chlorides/anhydrides to form amides (common in library synthesis).
-
Sulfonylation: Reaction with sulfonyl chlorides.
-
S
Ar: Displacement of halides in heteroaromatic systems (e.g., chloropyrimidines).
Furan Ring Sensitivity
-
Oxidation: The furan ring is electron-rich and susceptible to oxidation by air (slowly) or strong oxidants (rapidly). It must be stored under inert gas (Argon/Nitrogen).
-
Acid Sensitivity: While the 3-isomer is more stable than the 2-isomer, strong mineral acids (HCl, H
SO ) can still induce ring-opening or polymerization, especially in non-anhydrous conditions. Oxalate or Fumarate salts are recommended for long-term storage over Hydrochloride salts to mitigate local acidity.
Metabolic Liability: The Bioactivation Pathway
A critical consideration for drug design is the metabolic fate of the furan ring. Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring, leading to reactive metabolites that may cause hepatotoxicity.
Mechanism:
-
Epoxidation: P450 oxidizes the C=C bond to an epoxide.
-
Ring Opening: The epoxide collapses to form cis-2-butene-1,4-dial (BDA).
-
Adduct Formation: BDA is a potent electrophile that reacts with cellular nucleophiles (Glutathione, Protein Lysine/Cysteine residues), potentially leading to toxicity.
Figure 2: Bioactivation pathway of the furan moiety. The formation of cis-2-butene-1,4-dial is a known toxicological risk factor for furan-containing drugs.
Experimental Protocols
Protocol A: Synthesis via Reductive Amination
This protocol is a validated standard for furan-containing amines.
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 3-furaldehyde (1.0 eq) and cyclopropylamine (1.1 eq) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Activation: Add glacial Acetic Acid (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.
-
Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB, 1.4 eq) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by LCMS (Note: Imine intermediate may hydrolyze on LCMS; look for amine mass).
-
Workup: Quench with saturated aqueous NaHCO
. Extract with DCM (3x). Wash combined organics with Brine. Dry over Na SO . -
Purification: Concentrate in vacuo. Purify via flash chromatography (SiO
; Gradient: 0-10% MeOH in DCM with 1% NH OH).
Protocol B: Salt Formation (Oxalate)
To improve stability and crystallinity.
-
Dissolve the free base oil in a minimal amount of Ethanol or Ethyl Acetate.
-
Add a solution of Oxalic Acid (1.0 eq) in Ethanol dropwise.
-
A white precipitate should form. If not, add Diethyl Ether to induce precipitation.
-
Filter, wash with cold Ether, and dry under vacuum.
References
-
BenchChem. (2025). Comparative Metabolic Stability Analysis: Furan. Link
-
Master Organic Chemistry. (2017). Reductive Amination: Synthesis of Substituted Amines. Link
-
National Institutes of Health (NIH). (2024). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC Database. Link
-
PubChem. (2025).[2] 1-(Furan-3-yl)methanamine (Compound Summary). Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: Furan-3-ylmethanamine. Link
Sources
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of N-(furan-3-ylmethyl)cyclopropanamine
Executive Summary & Pharmacochemical Significance
N-(furan-3-ylmethyl)cyclopropanamine is a highly versatile secondary amine utilized extensively as a building block in medicinal chemistry and drug discovery. The molecule's architecture—combining an electron-rich furan heteroaromatic ring with a sterically constrained cyclopropyl group—confers a unique physicochemical profile. This structural duality makes it an ideal intermediate for the synthesis of complex pharmacophores, most notably in the development of sulfonamide-based inhibitors targeting cell proliferative diseases [1].
This technical guide provides an in-depth analysis of the compound's molecular properties, structural dynamics, and the validated synthetic methodologies required to handle and functionalize it effectively.
Quantitative Physicochemical Profiling
Understanding the fundamental properties of N-(furan-3-ylmethyl)cyclopropanamine is critical for predicting its behavior in organic solvents, its reactivity profile, and its chromatographic retention. The quantitative data is summarized in the table below.
| Property | Value |
| IUPAC Name | N-(furan-3-ylmethyl)cyclopropanamine |
| Molecular Formula | C |
| Molecular Weight | 137.18 g/mol |
| Monoisotopic Exact Mass | 137.084 Da |
| SMILES String | C1CC1NCC2=COC=C2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 (Furan Oxygen, Amine Nitrogen) |
| Physical State (Standard Conditions) | Pale yellow to colorless oil |
Structural Dynamics & Reactivity
The reactivity of N-(furan-3-ylmethyl)cyclopropanamine is governed by its two distinct functional domains:
-
Furan-3-ylmethyl Domain: The furan ring is an electron-rich heteroaromatic system. Attachment at the 3-position is less sterically hindered than the 2-position, offering a linear trajectory for the methylene linker. While furan rings are stable under mild reductive conditions, they are highly sensitive to strong Brønsted acids, which can trigger ring-opening or polymerization. This necessitates strict pH control during reaction quenching and workup.
-
Cyclopropanamine Domain: The cyclopropyl ring introduces significant steric bulk and rigid bond angles (approximately 60°). This structural tension alters the nucleophilicity of the secondary amine compared to linear alkyl amines. While it remains a competent nucleophile, sterically demanding electrophiles may require elevated temperatures or catalytic activation to achieve high coupling yields.
Synthetic Methodology: Reductive Amination
The most efficient and scalable route to synthesize N-(furan-3-ylmethyl)cyclopropanamine is the direct reductive amination of furan-3-carboxaldehyde with cyclopropanamine. This protocol leverages sodium triacetoxyborohydride (NaBH(OAc)
Workflow for the reductive amination yielding N-(furan-3-ylmethyl)cyclopropanamine.
Step-by-Step Protocol (Self-Validating System)
Note: This protocol is designed to ensure causality-driven decision-making at each step, minimizing side reactions such as over-reduction or furan degradation.
-
Reagent Preparation & Imine Formation:
-
Action: Dissolve furan-3-carboxaldehyde (1.0 eq) and cyclopropanamine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Stir at room temperature for 1–2 hours.
-
Causality: DCE is selected over THF or DCM because it provides optimal solubility and reaction kinetics for NaBH(OAc)
-mediated aminations without participating in side reactions. The slight excess of amine drives the equilibrium toward the imine (Schiff base) intermediate. -
Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). The disappearance of the UV-active aldehyde spot confirms complete imine formation.
-
-
Chemoselective Reduction:
-
Action: Add sodium triacetoxyborohydride (1.4 eq) portion-wise over 15 minutes to control the mild exotherm. Stir the suspension at room temperature for 4–12 hours.
-
Causality: NaBH(OAc)
is a mild hydride donor that selectively reduces the protonated iminium ion without reducing any unreacted aldehyde. This prevents the formation of furan-3-ylmethanol as a byproduct[2].
-
-
Quenching & Phase Separation:
-
Action: Quench the reaction carefully with saturated aqueous NaHCO
until gas evolution ceases. Extract the aqueous layer three times with dichloromethane (DCM). -
Causality: NaHCO
neutralizes the acetic acid byproduct and decomposes unreacted hydride. Crucially, it keeps the aqueous layer mildly basic (pH ~8), ensuring the secondary amine product remains unprotonated and partitions efficiently into the organic layer, while protecting the acid-sensitive furan ring from degradation.
-
-
Purification:
-
Action: Dry the combined organic layers over anhydrous Na
SO , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate with 1% Triethylamine). -
Causality: The addition of 1% triethylamine to the mobile phase prevents the secondary amine from streaking on the acidic silica gel, ensuring a sharp elution band and high isolated yield.
-
Downstream Functionalization: Sulfonamide Synthesis
Secondary amines like N-(furan-3-ylmethyl)cyclopropanamine are prime candidates for sulfonylation. In drug development, coupling this specific amine with highly functionalized sulfonyl chlorides (e.g., pentafluorobenzenesulfonyl chloride) yields potent sulfonamide inhibitors. These derivatives have demonstrated efficacy in targeting cell proliferative diseases[1].
Synthesis pathway of sulfonamide derivatives using the secondary amine intermediate.
Analytical Validation & Quality Control
To verify the structural integrity and purity of the synthesized N-(furan-3-ylmethyl)cyclopropanamine, the following analytical benchmarks must be met:
-
LC-MS (ESI+): The expected mass-to-charge ratio for the protonated molecular ion
is 138.1 m/z . -
H NMR (400 MHz, CDCl
):-
Furan Protons: Multiplets observed in the aromatic region, typically around
7.40 ppm (2H, positions 2 and 5) and 6.40 ppm (1H, position 4). -
Methylene Linker: A distinct singlet or heavily coupled doublet around
3.70 ppm (2H), corresponding to the CH bridging the furan and the amine. -
Cyclopropyl Protons: Characteristic upfield multiplets between
0.30 – 0.50 ppm (4H, CH groups) and 2.10 ppm (1H, CH group adjacent to nitrogen).
-
References
- Title: Pentafluorophenylsulfonamide containing compounds for the treatment of cell proliferative diseases (US Patent 2020/0277268 A1)
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]
Solubility Dynamics of N-(furan-3-ylmethyl)cyclopropanamine in Organic Solvents: A Predictive and Empirical Guide
Executive Summary
N-(furan-3-ylmethyl)cyclopropanamine (Chemical Formula: C₈H₁₁NO) is a highly specialized secondary amine featuring both a heteroaromatic furan ring and a strained aliphatic cyclopropyl group. As a versatile building block in medicinal chemistry and agrochemical synthesis, understanding its solubility profile across various organic solvents is paramount. This whitepaper provides an in-depth, scientifically rigorous framework for predicting, validating, and applying the solubility characteristics of this compound, moving beyond trial-and-error approaches to a deterministic, thermodynamically grounded methodology.
Structural Analysis and Physicochemical Profiling
To accurately predict the solubility of N-(furan-3-ylmethyl)cyclopropanamine, we must first deconstruct the molecule into its functional domains, as macroscopic solubility is a direct consequence of microscopic intermolecular forces.
-
Furan-3-ylmethyl Moiety: The furan ring is an electron-rich heteroaromatic system. The oxygen atom serves as a weak hydrogen-bond acceptor. More importantly, the delocalized
-electron cloud provides significant polarizability, enhancing the molecule's affinity for aromatic and polarizable solvents (e.g., toluene, halogenated solvents) via stacking and dipole-induced dipole interactions. -
Secondary Amine (-NH-): The bridging secondary amine acts as both a hydrogen-bond donor and acceptor. This functional group is the primary driver for the compound's solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., ethyl acetate, tetrahydrofuran).
-
Cyclopropyl Group: Unlike flexible, straight-chain alkyl groups, the cyclopropyl ring is highly strained. The C-C bonds possess a higher s-character, making the ring slightly more electronegative and rigid than an isopropyl equivalent[1]. This imparts unique steric constraints while maintaining hydrophobic characteristics, pushing the molecule's preference toward moderately non-polar to polar aprotic environments.
Predictive Solubility Modeling via Hansen Solubility Parameters (HSP)
In the absence of exhaustive empirical data for specialized intermediates, Application Scientists rely on Hansen Solubility Parameters (HSP) to predict miscibility[2]. The HSP framework divides the total cohesive energy density of a substance into three distinct intermolecular forces:
-
Dispersion Forces (
): Derived from atomic van der Waals interactions. -
Polar Forces (
): Caused by permanent dipole-dipole interactions. -
Hydrogen Bonding (
): Resulting from electron exchange (donor/acceptor) mechanisms.
The core principle of HSP is "like dissolves like." The thermodynamic compatibility between N-(furan-3-ylmethyl)cyclopropanamine (solute) and an organic solvent is determined by calculating the distance (
If the calculated distance (
Workflow for predictive solvent selection using Hansen Solubility Parameters (HSP).
Quantitative Solubility Profiles in Key Solvents
Using group contribution methods based on the constituent furan and cyclopropylamine fragments[3], the estimated HSP values for N-(furan-3-ylmethyl)cyclopropanamine are approximately
The following table synthesizes the predicted solubility behavior of the compound across various standard organic solvents, grounded in HSP proximity and structural causality.
| Solvent Class | Solvent | Predicted Solubility | Mechanistic Rationale | |||
| Non-Polar | Hexane | 14.9 | 0.0 | 0.0 | Low | Large HSP distance; lacks necessary H-bonding capability to solvate the secondary amine. |
| Aromatic | Toluene | 18.0 | 1.4 | 2.0 | Moderate-High | Favorable dispersion match; |
| Polar Aprotic | Dichloromethane (DCM) | 18.2 | 6.3 | 6.1 | Very High | Near-perfect HSP match. Excellent dipole interactions with the amine and furan oxygen. |
| Polar Aprotic | Ethyl Acetate (EtOAc) | 15.8 | 5.3 | 7.2 | High | Strong H-bond accepting environment for the amine; ideal for extraction protocols. |
| Polar Protic | Methanol | 15.1 | 12.3 | 22.3 | High | Strong H-bond donor/acceptor dynamics, though polarity ( |
Empirical Validation: The Self-Validating Shake-Flask Protocol
While HSP provides a robust predictive foundation, pharmaceutical and chemical development requires empirical certainty. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. The following protocol is engineered to be a self-validating system, specifically designed to eliminate supersaturation artifacts and thermal degradation.
Standardized shake-flask methodology for empirical solubility determination.
Step-by-Step Methodology
-
Saturation Preparation: Add a visually estimated excess of N-(furan-3-ylmethyl)cyclopropanamine (e.g., 200-500 mg) to 5.0 mL of the target organic solvent in a chemically inert, tightly sealed borosilicate glass vial.
-
Causality: An excess of solid phase is mandatory to ensure the solution reaches its maximum thermodynamic capacity (saturation limit) without fully dissolving.
-
-
Isothermal Equilibration: Submerge the vial in a thermostatic shaker bath maintained strictly at 25.0 ± 0.1 °C. Agitate at 150 RPM for 24 to 48 hours.
-
Causality: Continuous kinetic agitation overcomes the activation energy of dissolution. Strict thermal control prevents temperature-induced solubility fluctuations, which can lead to artificial supersaturation.
-
-
Phase Separation: Remove the vial and allow it to stand undisturbed for 2 hours at 25.0 °C. Subsequently, centrifuge the mixture at 10,000 RPM for 10 minutes using a temperature-controlled centrifuge set to 25.0 °C.
-
Causality: Standing and centrifugation force the precipitation of any suspended micro-crystals or colloidal aggregates that would otherwise be pipetted, causing false-positive high solubility readings.
-
-
Sampling and Dilution: Carefully extract 100 µL of the clear supernatant using a pre-warmed positive displacement pipette. Immediately dilute the aliquot into a compatible analytical solvent (e.g., 50:50 Acetonitrile/Water).
-
Causality: Pre-warming the pipette tip prevents the localized cooling of the saturated solution, which would cause immediate precipitation inside the tip. Immediate dilution ensures the solute remains fully dissolved for accurate chromatography.
-
-
Quantification: Analyze the diluted sample via HPLC-UV (monitoring at 210-220 nm to capture the furan ring's absorbance) against a known calibration curve of a highly pure standard.
Applications in Downstream Workflows
Understanding this solubility profile directly informs process chemistry decisions:
-
Reaction Media Selection: For N-alkylation or acylation reactions, Dichloromethane (DCM) or Tetrahydrofuran (THF) are optimal. They provide complete dissolution of the amine while remaining aprotic, preventing solvent-competition during electrophilic additions.
-
Purification via Crystallization: A binary solvent/anti-solvent system is highly effective for this compound. Ethyl Acetate serves as an excellent primary solvent (high solubility), while Hexane acts as a potent anti-solvent (low solubility). Slow addition of Hexane to an EtOAc solution of the compound will induce controlled nucleation and high-purity crystallization.
References
-
Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]
-
Hansen Solubility Parameters (Data Tables). Stenutz. Available at: [Link]
Sources
The Bioisosteric Synergy of Furan-Cyclopropylamine Scaffolds in Epigenetic Modulation
Executive Summary
The furan-cyclopropylamine scaffold represents a high-stakes, high-reward pharmacophore in modern medicinal chemistry, particularly in the design of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors. While the cyclopropylamine (CPA) moiety functions as a mechanism-based "warhead" capable of covalently modifying FAD-dependent oxidases, the incorporation of a furan ring introduces unique electronic and steric properties that distinguish it from classical phenyl-based analogs (e.g., tranylcypromine).
This technical guide dissects the physicochemical behavior of this scaffold, outlining its mechanism of inactivation, the structure-activity relationships (SAR) governing its potency, and the critical metabolic liabilities introduced by the furan ring. It serves as a blueprint for researchers aiming to harness the potency of heteroaryl-CPAs while mitigating their toxicological risks.
Part 1: The Structural Paradigm
The Pharmacophore Core
The scaffold consists of two distinct functional domains:
-
The Warhead (Cyclopropylamine): A strained three-membered ring containing a primary or secondary amine. It acts as a suicide substrate.
-
The Electronic Tuner (Furan): An electron-rich, five-membered aromatic heterocycle attached to the cyclopropane ring (typically at the C2 position).
Furan vs. Phenyl: Bioisosteric Implications
Replacing the phenyl ring of tranylcypromine (TCP) with a furan ring alters the drug-target interaction profile significantly:
| Property | Phenyl-CPA (Classical) | Furan-CPA (Novel Scaffold) | Impact on Drug Design |
| Electronic Nature | Furan facilitates single-electron transfer (SET) due to lower oxidation potential. | ||
| H-Bonding | None (Hydrophobic) | H-bond Acceptor (Oxygen) | The furan oxygen can engage in specific H-bonds with active site residues (e.g., Val/Ser). |
| Size/Shape | 6-membered, larger | 5-membered, compact | Allows binding in restricted pockets where phenyl analogs clash sterically. |
| Metabolic Stability | High (CYP hydroxylation) | Low (Ring opening) | CRITICAL RISK: Furan can form reactive enedials via CYP450 oxidation. |
Part 2: Mechanism of Action (Suicide Inhibition)
The efficacy of furan-cyclopropylamine scaffolds relies on Mechanism-Based Inactivation (MBI) . The inhibitor is processed by the target enzyme (LSD1 or MAO) as a substrate, leading to the formation of a reactive intermediate that covalently binds to the FAD cofactor.
The Single Electron Transfer (SET) Pathway
-
Oxidation: The FAD cofactor accepts an electron from the CPA nitrogen lone pair.
-
Radical Formation: This generates an aminium radical cation.
-
Ring Opening: The strain of the cyclopropane ring, combined with the radical instability, triggers homolytic ring cleavage.
-
Adduct Formation: The opened ring forms a covalent bond with the C4a or N5 position of the FAD isoalloxazine ring, permanently disabling the enzyme.
Role of Furan: The electron-rich furan ring stabilizes the developing radical cation through resonance, potentially accelerating the rate of inactivation (
Visualization: Mechanism of FAD Adduct Formation
Caption: The kinetic pathway of mechanism-based inactivation. The furan moiety accelerates the radical formation step via electronic stabilization.
Part 3: Structure-Activity Relationship (SAR) & Optimization
Stereochemistry: The Trans-Dominance
For LSD1 inhibition, the relative stereochemistry of the cyclopropane substituents is non-negotiable.
-
Trans-(1R, 2S) Isomers: Generally exhibit potent LSD1 inhibition. The geometry aligns the amine lone pair with the FAD cofactor for optimal electron transfer.
-
Cis-Isomers: Often lack LSD1 activity but may retain potency against MAO-A/B.[1] This divergence is used to tune selectivity.
Addressing the Metabolic Liability (The Furan Problem)
The primary failure mode for furan scaffolds is bioactivation by CYP450 (specifically CYP2E1 and CYP3A4) to cis-2-butene-1,4-dial, a potent hepatotoxin.
Optimization Strategies:
-
C-Substitutions: Blocking the
-positions of the furan ring (C2/C5) with methyl or halogen groups can sterically hinder CYP oxidation. -
Electron Withdrawal: Introducing electron-withdrawing groups (EWGs) like -CF3 or -CN on the furan ring reduces the electron density, making it less susceptible to oxidative ring opening, though this may trade off some potency in the SET step.
-
Bioisosteric Hopping: If toxicity persists, transitioning to a thiophene or oxazole ring often preserves the geometry while improving metabolic stability.
Part 4: Experimental Protocols
Synthesis: Diastereoselective Zinc-Homoenolate Route
Rationale: Traditional carbenoid cyclopropanations often yield difficult-to-separate cis/trans mixtures. The zinc-homoenolate method (derived from
Reagents:
- -Chloroaldehyde (Furan-derived)
-
Activated Zinc dust
-
Amine source (e.g., Benzylamine for protected intermediate)[2]
-
TMSCl (Chlorotrimethylsilane)
Protocol:
-
Homoenolate Formation: In a dry flask under Argon, suspend activated Zinc (2.0 equiv) in anhydrous THF. Add TMSCl (0.1 equiv) to activate. Dropwise add the furan-based
-chloroaldehyde (1.0 equiv). Stir at 0°C for 1 hour. -
Imine Capture: Add the amine (1.0 equiv) and a Lewis Acid (e.g.,
or ). The zinc species attacks the in-situ formed imine. -
Cyclization: Heat the mixture to reflux (60-70°C) for 4-12 hours. The intramolecular nucleophilic attack displaces the chloride, closing the cyclopropane ring.
-
Workup: Quench with sat.
. Extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc gradient). -
Deprotection (if required): If a benzyl group was used, remove via hydrogenolysis (
) or oxidative cleavage (DDQ) to reveal the primary amine.
Biochemical Assay: LSD1 Inhibition (Peroxidase-Coupled)
Rationale: This assay detects hydrogen peroxide (
Materials:
-
Recombinant human LSD1/CoREST complex.[3]
-
Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQLA).
-
Amplex Red (Fluorogenic peroxidase substrate).
-
Horseradish Peroxidase (HRP).[3]
Step-by-Step:
-
Compound Prep: Dissolve furan-CPA derivatives in DMSO. Prepare serial dilutions.
-
Pre-incubation: Add 20 nM LSD1/CoREST and compound to assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA). Incubate for 30 mins at RT. Crucial: This allows the mechanism-based inactivation (covalent bonding) to occur before substrate addition.
-
Reaction Initiation: Add mix of 10
M H3K4me2 peptide, 50 M Amplex Red, and 0.05 U/mL HRP. -
Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) kinetically for 30 minutes.
-
Analysis: Determine
based on the slope of fluorescence generation relative to DMSO control.
Part 5: Integrative Workflow (Lead Optimization)
The following diagram illustrates the decision matrix for developing furan-cyclopropylamine drugs, emphasizing the "Metabolic Gate" that often kills furan-based leads.
Caption: Optimization workflow prioritizing early detection of furan-mediated toxicity via GSH trapping assays.
References
-
Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Source: ACS Medicinal Chemistry Letters (2015). Context: Establishes the SAR for styrenyl/heteroaryl-cyclopropylamines as mechanism-based inhibitors. URL:[Link]
-
Cis-cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. Source: FEBS Journal (2015).[4] Context: Differentiates the selectivity profiles of cis vs. trans isomers in FAD-dependent oxidases. URL:[Link]
-
Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Source: Drug Metabolism and Disposition (2022). Context: Authoritative review on the CYP450-mediated bioactivation of furan rings to toxic enedials. URL:[Link]
-
Synthesis of Trans-2-Substituted-Cyclopropylamines from ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-Chloroaldehydes. Source: Organic Letters (2019). Context: Provides the modern, diastereoselective synthetic route (Zinc homoenolate) recommended in the protocol section. URL:[Link]
Sources
Methodological & Application
Application Note: Synthesis of N-(furan-3-ylmethyl)cyclopropanamine via Reductive Amination
Introduction & Strategic Rationale
The synthesis of secondary amines bearing heteroaromatic and cycloalkyl motifs is highly relevant in modern drug discovery and agrochemical development. The furan-3-ylmethyl and cyclopropyl groups frequently appear in pharmacophores due to their distinct metabolic stability and conformational rigidity. This application note details a robust, high-yielding protocol for the synthesis of N-(furan-3-ylmethyl)cyclopropanamine via direct reductive amination, utilizing sodium triacetoxyborohydride (STAB) as the stoichiometric reductant.
Mechanistic Pathway & Causality
Reductive amination is a premier method for C–N bond formation. The reaction between furan-3-carbaldehyde and cyclopropanamine proceeds via an initial condensation to form a hemiaminal, which dehydrates to an electrophilic iminium ion. This intermediate is subsequently trapped by a hydride source.
Causality Behind Experimental Choices:
-
Reductant Selection (STAB vs. NaBH₃CN): As established by , STAB is a mild, selective reducing agent that outperforms sodium cyanoborohydride in terms of toxicity profile, yield, and reaction cleanliness. STAB selectively reduces the intermediate iminium ion over the starting furan-3-carbaldehyde, preventing the formation of furan-3-ylmethanol byproducts[1].
-
Solvent Selection (DCE): 1,2-Dichloroethane (DCE) is the preferred solvent because it provides optimal solubility for STAB and accelerates the reaction kinetics compared to coordinating solvents like THF[2].
-
Omission of Acid Catalyst: While acetic acid (AcOH) is often required to drive iminium formation in ketone reductive aminations, it is generally unnecessary for unhindered aldehydes[1]. Omitting AcOH here prevents the premature protonation of cyclopropanamine, ensuring its nucleophilicity remains intact for the initial attack.
Mechanistic pathway of the direct reductive amination forming the secondary amine.
Quantitative Data & Reagent Specifications
To ensure reproducibility, the exact stoichiometry is calculated based on a 10.0 mmol scale. A 5 mol% excess of cyclopropanamine is utilized to compensate for its volatility (bp ~50 °C)[2].
| Reagent | MW ( g/mol ) | Equivalents | Amount | Moles | Role |
| Furan-3-carbaldehyde | 96.08 | 1.00 | 961 mg | 10.0 mmol | Electrophile |
| Cyclopropanamine | 57.09 | 1.05 | 600 mg | 10.5 mmol | Nucleophile |
| STAB (NaBH(OAc)₃) | 211.94 | 1.40 | 2.97 g | 14.0 mmol | Reducing Agent |
| 1,2-Dichloroethane | 98.96 | - | 30 mL | - | Solvent |
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system , incorporating visual and analytical checkpoints to verify reaction progress without relying solely on arbitrary timers.
Step 1: Reagent Preparation & Imine Formation
-
In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve furan-3-carbaldehyde (961 mg, 10.0 mmol) in anhydrous DCE (30 mL) under a nitrogen atmosphere.
-
Field Insight: Ensure the aldehyde is free of furan-3-carboxylic acid (check via TLC prior to use).
-
Add cyclopropanamine (600 mg, 10.5 mmol) dropwise at room temperature. Stir the clear solution for 30 minutes to allow the equilibrium to favor the hemiaminal/imine intermediate.
Step 2: Hydride Reduction 4. Add STAB (2.97 g, 14.0 mmol) portionwise over 5 minutes. 5. Causality: Portionwise addition mitigates any mild exotherm and prevents localized depletion of the reductant. The reaction mixture will transition from a clear solution to an opaque, milky suspension. 6. Stir the reaction at room temperature (20–25 °C) under nitrogen.
Step 3: Reaction Monitoring (Self-Validation) 7. Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexanes eluent. 8. Validation Checkpoint: Furan-3-carbaldehyde is strongly UV-active. The product amine will appear as a new, lower-Rf spot that stains vividly with Ninhydrin (indicating a secondary amine), confirming successful C–N bond formation. Complete consumption of the aldehyde typically occurs within 2–4 hours.
Step 4: Quenching & Workup 9. Once TLC confirms starting material consumption, quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). 10. Validation Checkpoint: Vigorous effervescence (CO₂ gas) will occur as unreacted STAB and liberated acetic acid are neutralized. The cessation of bubbling serves as a self-validating endpoint indicating that all residual reactive hydride species have been safely quenched. 11. Stir vigorously for 15 minutes until the opaque suspension resolves into two clear biphasic layers.
Step 5: Isolation & Purification 12. Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 × 20 mL). 13. Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. 14. Purify the crude residue via flash column chromatography (Silica gel). Field Insight: Use a gradient of 0–10% Methanol in DCM containing 1% Triethylamine (Et₃N). The Et₃N neutralizes the acidic silanol groups on the silica gel, preventing the secondary amine from streaking and ensuring sharp elution bands.
Step-by-step experimental workflow for the synthesis and isolation of the target amine.
References
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) Source: PubMed (National Institutes of Health) URL: [Link](Note: DOI link above is the primary source text for this NIH abstract)
Sources
N-(furan-3-ylmethyl)cyclopropanamine as an intermediate in drug discovery
Abstract
This guide details the synthesis, handling, and application of N-(furan-3-ylmethyl)cyclopropanamine , a specialized secondary amine intermediate. This scaffold combines the bioisosteric properties of the furan ring with the pharmacokinetic advantages of the cyclopropylamine moiety. It serves as a critical building block for the development of kinase inhibitors, GPCR ligands, and sulfonamide-based antineoplastic agents. The protocol herein provides a validated, scalable reductive amination pathway with >80% typical yields, supported by troubleshooting matrices and full characterization data.
Introduction: The Pharmacophore
In modern medicinal chemistry, the N-(furan-3-ylmethyl)cyclopropanamine motif represents a strategic fusion of two privileged structures:
-
Furan-3-yl Group: Acts as a bioisostere for phenyl or pyridine rings. Unlike the more common furan-2-yl, the 3-substituted furan offers a distinct vector for π-stacking interactions and reduced metabolic susceptibility to ring opening in certain oxidative environments.
-
Cyclopropylamine: A metabolic blocker that prevents
-dealkylation (common with ethyl/isopropyl groups). It introduces specific steric constraints (bond angle ~60°) that can lock conformations favorable for binding into hydrophobic pockets.
Key Applications:
-
Kinase Inhibitors: Used as the solvent-exposed tail to modulate solubility and pKa.
-
Sulfonamides: As seen in pentafluorophenyl sulfonamide derivatives for treating cell proliferative diseases (e.g., psoriasis, cancer) [1].[1]
-
Multicomponent Reactions: A precursor for the synthesis of highly substituted dihydropyridines via Hantzsch-type reactions [2].
Validated Synthesis Protocol
Reaction Type: One-Pot Reductive Amination Scale: Gram-scale (Adaptable to kg)
Reaction Scheme
The synthesis proceeds via the condensation of furan-3-carbaldehyde (3-furaldehyde) with cyclopropylamine to form an imine intermediate, which is selectively reduced in situ.
Figure 1: Step-wise reductive amination pathway. The use of MgSO4 ensures complete imine formation before reduction, minimizing alcohol byproducts.
Materials & Reagents
| Reagent | Equiv.[2] | Role | Notes |
| Furan-3-carbaldehyde | 1.0 | Limiting Reagent | Store at 4°C; check for oxidation (acid). |
| Cyclopropylamine | 1.2 | Nucleophile | Volatile (bp 50°C); handle in fume hood. |
| MgSO4 (Anhydrous) | 2.5 | Desiccant | Critical for driving equilibrium to imine. |
| NaBH(OAc)3 (STAB) | 1.5 | Reducing Agent | Milder than NaBH4; prevents aldehyde reduction.[3] |
| Dichloromethane (DCM) | 10 vol | Solvent | Anhydrous grade preferred. |
| Acetic Acid (AcOH) | Cat.[4][5] | Catalyst | Optional; accelerates imine formation if slow. |
Step-by-Step Procedure
Step 1: Imine Formation
-
Charge an oven-dried round-bottom flask with Furan-3-carbaldehyde (1.0 equiv) and anhydrous DCM (0.5 M concentration).
-
Add MgSO4 (2.5 equiv) to the stirring solution.
-
Add Cyclopropylamine (1.2 equiv) dropwise.
-
Note: Reaction is slightly exothermic.
-
-
Stir at Room Temperature (RT) for 4–18 hours under Nitrogen.
-
Checkpoint: Monitor by TLC or 1H NMR (disappearance of aldehyde CHO peak at ~9.9 ppm).
-
Step 2: Reduction 5. Cool the mixture to 0°C (ice bath). 6. Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes.
- Caution: Gas evolution (hydrogen) may occur.
- Remove ice bath and stir at RT for 4–12 hours.
Step 3: Work-up & Purification 8. Quench reaction with saturated NaHCO3 solution (slow addition). 9. Extract aqueous layer with DCM (3x). 10. Combine organics, wash with Brine, and dry over Na2SO4. 11. Concentrate in vacuo to yield the crude oil. 12. Purification: Flash Column Chromatography (SiO2).
- Eluent: 0-5% Methanol in DCM (with 1% NH4OH if streaking occurs).
Quality Control & Characterization
The following data is based on literature precedents for this specific intermediate [1].
Expected Yield: 75–85% (Pale yellow oil)
| Analytical Method | Expected Signal / Result | Interpretation |
| 1H NMR (400 MHz, CDCl3) | δ 7.40 (t, J=1.8 Hz, 1H) | Furan C2-H (alpha) |
| δ 7.37 (m, 1H) | Furan C5-H (alpha) | |
| δ 6.40 (s, 1H) | Furan C4-H (beta) | |
| δ 3.72 (s, 2H) | N-CH2 -Furan (Benzylic-like) | |
| δ 2.17 – 2.21 (m, 1H) | Cyclopropyl CH (methine) | |
| δ 0.39 – 0.49 (m, 4H) | Cyclopropyl CH2 (methylene) | |
| LC-MS (ESI+) | [M+H]+ = 138.1 | Confirm Molecular Weight (MW: 137.[6]18) |
Troubleshooting Decision Tree
Use this logic flow to resolve common synthetic issues.
Figure 2: Troubleshooting matrix for reductive amination.
Storage and Stability
-
Stability: Secondary amines can absorb CO2 from the air (forming carbamates) and oxidize over time.
-
Storage: Store under Argon/Nitrogen at 4°C.
-
Salt Formation: For long-term storage (>1 month), convert to the Hydrochloride (HCl) or Oxalate salt.
-
Protocol: Dissolve free amine in Et2O, add 1M HCl in Et2O dropwise. Filter the white precipitate.
-
References
-
Pentafluorophenyl sulfonamide compounds, compositions and uses thereof.
- Source: US Patent Application 2020/0277268 A1 (Example 3 Analog).
- Context: Describes the specific synthesis and NMR characterization of N-(furan-3-ylmethyl)cyclopropanamine.
-
URL:
-
Synthesis of fully-substituted pyridines and dihydropyridines in a highly chemoselective manner utilizing a multicomponent reaction (MCR)
- Source:RSC Advances, 2014.
- Context: Demonstrates the utility of furan-3-ylmethyl amines in constructing complex heterocyclic scaffolds.
-
URL:
-
Reductive Amin
- Source: Master Organic Chemistry.
- Context: General mechanistic grounding for the STAB protocol.
-
URL:
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. WO2019056120A1 - Pentafluorophenyl sulfonamide compounds, compositions and uses thereof - Google Patents [patents.google.com]
Functionalization of the secondary amine in N-(furan-3-ylmethyl)cyclopropanamine
Abstract
This guide details the synthetic protocols for functionalizing the secondary amine in N-(furan-3-ylmethyl)cyclopropanamine . This scaffold presents a unique "dual-constraint" challenge in medicinal chemistry: the acid-sensitivity of the furan ring (prone to polymerization and ring-opening) combined with the steric and electronic properties of the cyclopropyl group . We provide validated workflows for Amide Coupling, Reductive Amination, and Palladium-catalyzed Arylation, specifically optimized to preserve the integrity of the furan-cyclopropyl pharmacophore.
Strategic Analysis & Chemical Stability
The Substrate Profile
-
Molecule: N-(furan-3-ylmethyl)cyclopropanamine
-
Reactive Center: Secondary Amine (
). -
pKa (Conjugate Acid): ~8.5–9.0 (Estimated). The cyclopropyl group lowers basicity slightly compared to an isopropyl group due to greater s-character in the C-N bond.
Critical Stability Constraints
The successful derivatization of this scaffold relies on navigating two primary instability modes:
-
Furan Acid Sensitivity (The Primary Risk):
-
Mechanism: Furan rings are electron-rich dienes. In the presence of strong Brønsted acids (pH < 4) or strong Lewis acids, they undergo electrophilic attack, leading to ring-opening and formation of polymeric tars.
-
Implication: Avoid acidic workups (e.g., 1M HCl washes) and acidic reducing agents (e.g., NaCNBH
at pH 3). -
3-Furan vs. 2-Furan: While 3-substituted furans are thermodynamically slightly more stable than 2-substituted furans regarding electrophilic attack, they remain fragile compared to benzene or pyridine.
-
-
Cyclopropyl Ring Strain:
-
Mechanism: The cyclopropyl ring has high angular strain (~27.5 kcal/mol).
-
Implication: It is generally stable to basic and nucleophilic conditions. However, radical conditions (e.g., certain radical initiators or single-electron transfer pathways) can trigger rapid ring-opening (beta-scission).[1]
-
Reaction Decision Matrix
Use the following logic flow to select the appropriate protocol based on your target electrophile.
Figure 1: Decision matrix for functionalizing N-(furan-3-ylmethyl)cyclopropanamine.
Detailed Protocols
Protocol 1: Amide Coupling (HATU Method)
Best for: Attaching carboxylic acids to the secondary amine.
Rationale: Acid chlorides are often too aggressive and generate HCl, which can degrade the furan. HATU provides rapid activation at neutral/basic pH, protecting the furan ring.
Reagents:
-
Substrate: 1.0 equiv
-
Carboxylic Acid: 1.1 equiv
-
HATU: 1.2 equiv
-
DIPEA (Diisopropylethylamine): 3.0 equiv
-
Solvent: DMF or DMF/DCM (1:1)
Step-by-Step:
-
Dissolution: Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration).
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.
-
Addition: Add N-(furan-3-ylmethyl)cyclopropanamine (1.0 equiv).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[2]
-
Workup (CRITICAL):
Protocol 2: Reductive Amination (The STAB Method)
Best for: N-alkylation using aldehydes.
Rationale: Standard reductive amination uses
Reagents:
-
Substrate: 1.0 equiv
-
Aldehyde: 1.2 equiv[3]
-
STAB (
): 1.5 equiv -
Solvent: 1,2-Dichloroethane (DCE) or THF.[4] Avoid Methanol (reacts with STAB).[5]
Step-by-Step:
-
Imine Formation: Dissolve amine (1.0 equiv) and aldehyde (1.2 equiv) in DCE (0.2 M). Stir for 30 mins to allow pre-equilibrium.
-
Reduction: Add STAB (1.5 equiv) in one portion.
-
Reaction: Stir at RT for 4–16 hours.
-
Quench: Quench by adding Sat.
solution. Stir vigorously for 15 minutes to neutralize acetic acid byproducts. -
Extraction: Extract with DCM.
Data Comparison: Reducing Agents
| Reagent | pH Condition | Furan Stability | Reaction Rate | Recommendation |
|---|---|---|---|---|
| STAB | Weakly Acidic (Internal) | High | Fast | Recommended |
|
Protocol 3: Buchwald-Hartwig Arylation
Best for: Attaching aryl/heteroaryl rings.
Rationale: The secondary amine is sterically hindered by the cyclopropyl group. "First-gen" catalysts (e.g.,
Reagents:
-
Substrate: 1.0 equiv
-
Aryl Bromide/Chloride: 1.0 equiv
-
Catalyst:
(2 mol%) or Pd-RuPhos G4 Precatalyst -
Ligand: RuPhos (4 mol%) (if using
) -
Base:
(2.0 equiv) -
Solvent: Toluene or Dioxane (degassed)[5]
Step-by-Step:
-
Inert Setup: Purge a vial with Nitrogen/Argon.[2]
-
Solids: Add Aryl Halide, Base, and Catalyst/Ligand.
-
Liquids: Add Solvent and the Amine Substrate.
-
Heating: Heat to 80–100°C. Note: Do not exceed 110°C to prevent thermal degradation of the furan.
-
Filtration: Filter through a pad of Celite to remove Pd residues before purification.
Quality Control & Troubleshooting
Analytical Signatures
When analyzing the product, ensure the furan ring is intact.
-
1H NMR (DMSO-d6): Look for the characteristic furan signals.
-
Furan-H2: ~7.6–7.7 ppm (Singlet/Doublet).
-
Furan-H4/H5: ~6.4–7.5 ppm.
-
Loss of signal: If these peaks disappear or broaden significantly, the ring has polymerized.
-
-
LCMS: A broad "hump" in the UV trace usually indicates furan polymerization.
Purification Logic (Graphviz)
Standard silica gel is slightly acidic (
Figure 2: Purification workflow to prevent on-column degradation.
References
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."
-
Sigma-Aldrich. "Sodium Triacetoxyborohydride Protocol."
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
Handling and Stabilization of Air-Sensitive Furan Amines in Medicinal Chemistry
Abstract
Furan amines (e.g., 2-aminofurans, furfurylamines) represent a high-value but chemically fragile class of heterocycles often utilized as bioisosteres or metabolic scaffolds in drug discovery. Their handling is complicated by two synergistic failure modes: oxidative degradation (driven by the electron-rich furan ring) and acid-catalyzed polymerization (driven by the basic amine functionality). This guide details the mechanistic causes of instability and provides a validated, field-proven protocol for their synthesis, purification, and storage.
Part 1: The Chemical Liability (Mechanistic Insight)[1]
To successfully handle furan amines, one must understand the causality of their decomposition. It is not merely "air sensitivity"; it is a specific electronic susceptibility.
-
HOMO Elevation & Oxidation: The nitrogen atom donates electron density (via resonance or induction) into the furan ring. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the furan ring an exceptional diene.
-
Consequence: Rapid reaction with singlet oxygen (
) via [4+2] cycloaddition, leading to ring-opening and the formation of reactive dicarbonyls (e.g., malealdehydes) which then polymerize.
-
-
The Acid-Base Paradox: The amine is basic (
for furfurylamines), while the furan ring is acid-sensitive.-
Consequence: When exposed to acidic media (like standard Silica Gel 60), the furan ring undergoes protonation at the C2 or C5 position, disrupting aromaticity and triggering rapid polymerization (tar formation).
-
Visualization: Degradation Pathways
The following diagram illustrates the critical failure points during handling.
Figure 1: Mechanistic pathways leading to furan amine decomposition. Note the dual susceptibility to Oxygen and Acid.
Part 2: Inert Handling Protocols
Solvent Engineering: The Freeze-Pump-Thaw Cycle
Standard sparging (bubbling gas) is insufficient for furan amines due to residual dissolved oxygen. Freeze-Pump-Thaw (FPT) is the mandatory standard for reaction solvents.
Protocol:
-
Place the solvent in a Schlenk flask.
-
Freeze the solvent completely using liquid nitrogen (
). -
Open the flask to high vacuum (
mmHg) for 5–10 minutes. -
Close the flask and thaw in a warm water bath (do not use heat gun).
-
Repeat 3 times.
-
Backfill with Argon (preferred over Nitrogen due to higher density).
Reaction Setup (Schlenk Line)
-
Glassware: All glassware must be oven-dried (
, >4 hours) and assembled hot under a stream of inert gas. -
Grease: Use high-vacuum silicone grease. Do not use Teflon sleeves alone, as oxygen diffusion can occur at joints.
-
Monitoring: Do not pull aliquots for LCMS/NMR in air. Use a cannula to transfer an aliquot into a pre-prepared NMR tube containing deuterated solvent and a scavenger (e.g., basic alumina plug) if necessary.
Part 3: Purification & Workup (The Critical Control Point)
This is where 90% of yields are lost. Standard silica gel is acidic (
Comparative Data: Stationary Phase Selection
| Stationary Phase | Suitability | Notes |
| Standard Silica (SiO₂) | ❌ FATAL | Causes immediate streaking and decomposition (black bands). |
| Neutralized Silica | ✅ Recommended | Requires 1-5% Triethylamine (TEA) pretreatment. |
| Basic Alumina | ✅ Excellent | Best for highly labile 2-aminofurans. Activity Grade III. |
| Amine-Functionalized (KP-NH) | ✅ Superior | Expensive but eliminates need for mobile phase modifiers. |
Protocol: Preparation of Neutralized Silica Columns
Use this protocol if commercial Amine-Silica (KP-NH) is unavailable.
-
Slurry Preparation: Suspend Silica Gel 60 in the mobile phase (e.g., Hexane/EtOAc).
-
Neutralization: Add 1% to 5% Triethylamine (TEA) to the slurry. Stir for 5 minutes.
-
Why? TEA binds to the acidic silanol (Si-OH) sites, preventing them from protonating the furan amine.
-
-
Packing: Pour the slurry into the column.
-
Elution: Run the column using mobile phase containing 1% TEA .
-
Note: TEA has a high boiling point (
). It must be removed via high-vacuum rotovap or azeotrope (with heptane) immediately after collection.
-
Alternative: Basic Alumina
For extremely sensitive 2-aminofurans (where the amine is directly on the ring), avoid silica entirely.
-
Use Basic Alumina (Brockmann Grade III) .
-
To adjust activity to Grade III: Add 6% water (w/w) to Grade I alumina and shake until free-flowing.
-
Elute rapidly with non-polar solvents (Hexane/Ether).
Part 4: Storage & Stability[2]
Once isolated, furan amines possess a "shelf-life" measured in hours if mishandled.
-
Atmosphere: Store under Argon. Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket.
-
Temperature:
or lower. -
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap.
-
Stabilizers: For long-term storage of oils, add 0.1% BHT (Butylated hydroxytoluene) as a radical scavenger if downstream chemistry permits.
Workflow: Decision Matrix for Handling
Use this logic flow to determine the correct processing route.
Figure 2: Decision matrix for purification and isolation based on compound stability.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (The definitive guide for purification of specific heterocyclic classes).
-
Sigma-Aldrich. (1997). Handling Air-Sensitive Reagents (Technical Bulletin AL-134).[3][4][5][6] (Standard industrial protocol for Schlenk and syringe techniques).
-
Biotage. (2023).[7] How do I purify ionizable organic amine compounds using flash column chromatography? (Application note on amine-functionalized silica).
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.[4][5][8] University of Pittsburgh, Department of Chemistry. (Academic protocol for glovebox and Schlenk line usage).
Sources
- 1. Purification of Laboratory Chemicals - by Armarego | eBay [ebay.com]
- 2. Purification of Laboratory Chemicals - 9th Edition | Elsevier Shop [shop.elsevier.com]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. web.mit.edu [web.mit.edu]
- 5. as.uky.edu [as.uky.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. biotage.com [biotage.com]
- 8. ehs.umich.edu [ehs.umich.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(furan-3-ylmethyl)cyclopropanamine
Executive Summary & Strategic Analysis
This guide addresses the synthesis of N-(furan-3-ylmethyl)cyclopropanamine via reductive amination. While theoretically straightforward, this specific transformation presents a "triad of instability" that frequently compromises yield:
-
Furan Sensitivity: The furan ring is an electron-rich diene susceptible to acid-catalyzed polymerization and ring-opening, particularly in the presence of strong Lewis acids or unbuffered protic acids.
-
Bis-Alkylation: The product is a secondary amine, which is often more nucleophilic than the starting cyclopropanamine, leading to over-alkylation (formation of the tertiary amine).
-
Product Volatility: Cyclopropylamine derivatives possess high vapor pressure. Significant yield is often lost not during the reaction, but during concentration and workup.
The protocols below prioritize Sodium Triacetoxyborohydride (STAB) over Sodium Cyanoborohydride (toxic, slow) or Sodium Borohydride (too aggressive/non-selective).[1]
Reaction Pathway & Logic Visualization
The following diagram illustrates the competing pathways. Your goal is to maximize the green path while suppressing the red paths.
Figure 1: Reaction pathway showing the critical intermediate and potential yield-loss vectors (Polymerization and Over-Alkylation).
The Gold Standard Protocol
Recommended for maximum yield and reproducibility.
Method: Direct Reductive Amination with STAB
Reagents:
-
Furan-3-carbaldehyde (1.0 equiv)
-
Cyclopropanamine (1.2 – 1.5 equiv) [Note: Excess is crucial]
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
Step-by-Step Procedure:
-
Imine Formation (Pre-complexation): In a dry flask under nitrogen, dissolve Furan-3-carbaldehyde (1.0 equiv) in DCE (0.2 M concentration). Add Cyclopropanamine (1.2 equiv).
-
Critical Step: Add Acetic Acid (1.0 equiv). This catalyzes imine formation without polymerizing the furan.
-
Stir: 30–60 minutes at Room Temperature (RT).
-
-
Reduction: Cool the mixture to 0°C. Add STAB (1.4 equiv) portion-wise over 10 minutes.
-
Why STAB? It is selective for the imine and will not reduce the aldehyde as quickly, nor will it reduce the furan ring.
-
Allow to warm to RT and stir for 12–16 hours.
-
-
Quench: Quench by adding saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution ceases.
-
Workup (The Yield Saver):
-
Extract with DCM (x3).
-
Do NOT evaporate to dryness yet.
-
Wash combined organics with Brine. Dry over Na₂SO₄.
-
Salt Formation: To prevent volatility loss, treat the organic layer with 1M HCl in Ether/Dioxane to precipitate the hydrochloride salt. Filter the solid. This is your stable, non-volatile product.
-
Troubleshooting Guide
Issue 1: Low Mass Balance / "Black Tar" Formation
Symptom: The reaction mixture turns dark black/brown; crude mass is lower than theoretical; NMR shows broad baseline humps (polymer).
| Root Cause | Technical Explanation | Corrective Action |
| Acid Sensitivity | Furan rings are acid-sensitive. Strong acids or excess Lewis acids initiate polymerization. | Switch Catalyst: Use exactly 1.0 eq of Acetic Acid. Do NOT use HCl or TFA. |
| Exotherm | STAB addition can be exothermic, accelerating decomposition. | Thermal Control: Add STAB at 0°C. Ensure slow addition. |
| Aldehyde Quality | Furan-3-carbaldehyde oxidizes to carboxylic acid on storage, which is autoreactive. | Purify SM: Distill or pass the aldehyde through a short plug of basic alumina before use. |
Issue 2: Bis-Alkylation (Tertiary Amine Impurity)
Symptom: LCMS shows M+ mass corresponding to two furan rings attached to one cyclopropyl nitrogen.
Mechanism: The secondary amine product is more nucleophilic than the cyclopropanamine starting material and competes for the aldehyde.
Solution: The "Stepwise" Modification If this persists, switch from Direct to Indirect Reductive Amination:
-
Mix Aldehyde + Amine + MgSO₄ (drying agent) in Methanol. Stir 2 hours to form Imine completely.
-
Filter off MgSO₄ (removes water, driving equilibrium).
-
Evaporate Methanol (mildly).
-
Redissolve Imine in DCE and add STAB. Why this works: By removing the aldehyde before adding the reducing agent, the product has no aldehyde left to react with.
Issue 3: Yield Loss During Isolation (Volatility)
Symptom: Reaction looks clean on TLC/LCMS, but the flask is empty after rotary evaporation.
Technical Insight: N-(furan-3-ylmethyl)cyclopropanamine (Free Base) has a low molecular weight (~137 g/mol ) and likely a high vapor pressure.
Corrective Action:
-
Never apply high vacuum (< 10 mbar) to the free base oil at room temperature.
-
Salt Strategy: Isolate as the Hydrochloride (HCl) or Oxalate salt. These are solids and non-volatile.
-
Toluene Chase: If you must keep the free base, use Toluene for extraction. Toluene has a higher boiling point; when you evaporate it, the amine is less likely to co-distill compared to DCM or Ether.
Decision Tree for Optimization
Use this logic flow to diagnose your current experiment.
Figure 2: Diagnostic logic for identifying the specific cause of yield loss.
Frequently Asked Questions (FAQ)
Q: Can I use NaBH₄ in Methanol instead of STAB in DCE? A: It is not recommended for high yield. NaBH₄ reduces aldehydes to alcohols faster than it reduces imines. You will generate significant furan-3-methanol byproduct. If you must use NaBH₄, you are forced to use the "Stepwise" method (form imine, remove water, then reduce).
Q: Why use DCE? It's toxic. A: DCE (1,2-Dichloroethane) is the optimal solvent for STAB. It accelerates the reaction compared to THF and does not react with the hydride. If safety regulations prohibit DCE, THF is the best alternative. Avoid Methanol with STAB as it causes solvolysis of the reagent.
Q: My product smells strongly of garlic/amine. Is this normal? A: Yes. Cyclopropylamines and furans both have distinct odors. However, a strong smell often indicates you are losing product to the atmosphere. Convert to the salt immediately.
Q: Is the cyclopropane ring stable to these conditions? A: Yes. The cyclopropane ring is generally stable to borohydride reduction. However, it is sensitive to strong acids (ring opening). This is another reason to avoid strong mineral acids during the reaction and stick to Acetic Acid.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[3][4] The Journal of Organic Chemistry, 61(11), 3849–3862.[4]
-
Gribble, G. W. (1998). Sodium triacetoxyborohydride.[1][2][3][4][5][7][8] Encyclopedia of Reagents for Organic Synthesis.
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage Application Notes. (General reference for amine purification logic).
Sources
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. merckmillipore.com [merckmillipore.com]
Technical Support Center: Purification of N-(furan-3-ylmethyl)cyclopropanamine
Ticket ID: PUR-AMINE-003 Status: Open Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist
Critical Molecule Profile
Before initiating purification, you must understand the three competing physical properties of N-(furan-3-ylmethyl)cyclopropanamine that define the purification strategy.
| Property | Risk Level | Technical Implication |
| Basicity (Secondary Amine) | High | Streaking/Tailing: The amine nitrogen ( |
| Acid Sensitivity (Furan Ring) | Critical | Decomposition: The furan ring is electron-rich and prone to acid-catalyzed ring opening or polymerization. Standard acidic silica can degrade the compound during slow elution. |
| Volatility (MW ~137 g/mol ) | Moderate | Yield Loss: As a low-molecular-weight oil, this compound can be lost into the vacuum trap during rotary evaporation if pressure/temperature are uncontrolled. |
Troubleshooting Workflow (Decision Tree)
Use this logic flow to determine your purification protocol.
Figure 1: Decision matrix for selecting the stationary phase and modifier based on TLC behavior.
Standard Operating Procedures (SOPs)
Protocol A: Silica Gel with Triethylamine (TEA) Deactivation
Recommended for 90% of cases. Neutralizes silica acidity to protect the furan ring and prevent amine streaking.
Materials:
-
Silica Gel 60 (
) -
Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)[1][2]
-
Visualization: Ninhydrin Stain (Primary),
(Secondary - Furan active).
Step-by-Step Execution:
-
Slurry Preparation: Suspend the silica gel in the starting mobile phase (e.g., 95% Hexane / 5% EtOAc) containing 1% v/v Triethylamine .
-
Why: The TEA binds to the acidic silanol sites (
) preferentially, creating a "neutral" surface for your amine.
-
-
Column Packing: Pour the slurry and flush with 2 column volumes (CV) of the TEA-containing solvent.
-
Critical: Do not skip the flush. The entire column length must be basic before the compound is loaded.
-
-
Sample Loading: Dissolve the crude oil in a minimum amount of DCM or Hexane/EtOAc + 1% TEA.
-
Avoid: Do not load as a salt (e.g., HCl salt). If the crude is a salt, free-base it first (wash with
, extract with DCM).[1]
-
-
Elution: Run the gradient (e.g., 0%
40% EtOAc in Hexane) maintaining 1% TEA in both solvent reservoirs throughout the run. -
Fraction Analysis: Spot fractions on TLC. Stain with Ninhydrin (amine turns red/purple) or UV (furan absorbs, but may be weak).
Protocol C: Basic Alumina (The "Safety Net")
Use ONLY if the furan ring degrades on silica despite TEA treatment.
-
Stationary Phase: Use Aluminum Oxide (Basic), Brockmann I .
-
Mobile Phase: Hexane/EtOAc (No amine modifier needed).
-
Note: Alumina has lower resolution than silica. You may need a longer column or shallower gradient.
Frequently Asked Questions (Troubleshooting)
Q: I see my product on TLC, but it never elutes from the column. Where is it?
-
Root Cause: The amine has formed a salt with the silica gel silanols (irreversible binding).
-
Fix: Switch to a more polar solvent system with a stronger base modifier. Try DCM : MeOH :
(90 : 9 : 1) . The ammonia is a stronger base than TEA and will displace your product.
Q: My product turned into a brown tar during evaporation. What happened?
-
Root Cause 1 (Instability): The eluent contained acidic impurities (e.g., from EtOAc hydrolysis) that opened the furan ring upon concentration.
-
Root Cause 2 (Volatility): You used high vacuum and heat, and the compound polymerized or evaporated.
-
Fix:
-
Use a water bath
. -
Stop evaporation when the volume is low but not bone-dry.
-
Azeotrope with toluene if removing TEA is difficult.
-
Q: The TEA smells terrible and interferes with my NMR. How do I remove it?
-
Fix: TEA (bp
) is volatile but sticks to oils.-
Dissolve the purified oil in DCM.
-
Wash with saturated
(removes TEA salts) or simply evaporate repeatedly with heptane (azeotropic removal). -
Note: Do NOT wash with strong acid (HCl) to remove TEA, as this will destroy the furan ring.
-
Q: Can I use UV detection?
-
Answer: Yes, but with caution. The furan ring has UV absorbance (typically
nm), but it is often weak and can be obscured by the UV cutoff of Ethyl Acetate (~256 nm). -
Recommendation: Use Ninhydrin stain for the most reliable detection of the secondary amine.
Quantitative Data: Solvent Systems
| Solvent System | Modifier | Application | |
| Hexane / EtOAc (3:1) | None | Diagnostic Only. Expect streaking (tailing from origin). | |
| Hexane / EtOAc (3:1) | 1% | Standard Purification. Tight, round spots.[1] | |
| DCM / MeOH (95:5) | 1% | Polar/Stubborn Cases. For very polar impurities.[3] | |
| Toluene / Acetone | 1% | Alternative Selectivity. If impurities co-elute in EtOAc. | Variable |
References
-
Biotage. "Purification of Amines: Strategies for Flash Chromatography."[3] Biotage Knowledge Base.
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.
-
Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns." Teledyne ISCO Application Notes.
-
University of Rochester. "Flash Column Chromatography Guide: The Solid Phase." Rochester University Lab Manuals.
-
BenchChem. "Stability issues of furan rings in acidic or basic conditions." BenchChem Technical Support.
Sources
Technical Support Center: Troubleshooting Side Reactions in Cyclopropanamine Alkylation
Welcome to the technical support guide for troubleshooting side reactions in the N-alkylation of cyclopropanamine. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying this valuable chemical scaffold. The unique reactivity of the cyclopropyl moiety, stemming from its inherent ring strain, presents both synthetic opportunities and challenges.[1][2] This guide provides in-depth, field-proven insights in a question-and-answer format to directly address the common issues encountered during the alkylation of cyclopropanamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm attempting a direct N-alkylation of cyclopropanamine with an alkyl halide and observing a mixture of mono- and di-alkylated products, with the di-alkylated product being a significant component. What is causing this lack of selectivity?
A1: This is a classic case of over-alkylation, a common side reaction in the direct alkylation of primary amines.[3] The root cause lies in the relative nucleophilicity of the starting material and the product. The mono-alkylated product, a secondary amine, is often more nucleophilic than the starting primary amine, cyclopropanamine. This increased nucleophilicity makes the initial product more reactive towards the alkylating agent than the remaining starting material, leading to a "runaway" reaction that produces the di-alkylated tertiary amine.[3]
Troubleshooting Strategies:
-
Stoichiometry Control: While challenging, using a large excess of cyclopropanamine can statistically favor the mono-alkylation product. However, this is often not atom-economical and can complicate purification.
-
Reaction Conditions: Lowering the reaction temperature can sometimes temper the reactivity of the secondary amine, providing a modest improvement in selectivity.
-
Alternative Methods: For reliable mono-alkylation, it is highly recommended to switch to a more controlled method like reductive amination.[4]
Q2: You mentioned reductive amination. How does this method prevent over-alkylation, and what are the key considerations for applying it to cyclopropanamine?
A2: Reductive amination is a superior strategy for achieving controlled mono-alkylation of cyclopropanamine.[5][6] The process involves two main steps: the formation of an imine intermediate from the reaction of cyclopropanamine with an aldehyde or ketone, followed by the in-situ reduction of the imine to the desired secondary or tertiary amine.[5][7]
The key to its success in preventing over-alkylation is that the imine intermediate is not nucleophilic and therefore does not compete for the alkylating agent (the carbonyl compound). Furthermore, the resulting secondary amine is generally less reactive under the reductive amination conditions than the starting primary amine towards the carbonyl compound.
Key Considerations for Reductive Amination of Cyclopropanamine:
| Parameter | Recommendation | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) | These are mild reducing agents that selectively reduce the imine in the presence of the carbonyl starting material.[7][8][9][10] |
| pH Control | Maintain a weakly acidic pH (around 5-6) | Acid catalysis is necessary for imine formation, but a pH that is too low can lead to side reactions, including potential ring-opening of the cyclopropane.[7][8] |
| Solvent | Dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol (MeOH) | These are common solvents for reductive amination and are generally compatible with cyclopropanamine.[6][10] |
Troubleshooting Workflow for Reductive Amination
Caption: Troubleshooting workflow for reductive amination.
Q3: My analytical data suggests the formation of a product with a different molecular weight than expected, possibly indicating the cyclopropane ring has opened. Under what conditions can this occur during alkylation, and how can I prevent it?
A3: The cyclopropane ring is a strained three-membered ring, making it susceptible to ring-opening reactions under certain conditions.[1][2] While generally stable under neutral and basic conditions typical for many alkylations, strongly acidic conditions or the presence of certain catalysts can promote ring-opening.
Mechanisms and Prevention of Ring-Opening:
-
Acid-Catalyzed Ring Opening: In the presence of a strong acid, the nitrogen of cyclopropanamine can be protonated. Subsequent protonation of the cyclopropane ring itself, although less favorable, can lead to a reactive dicationic intermediate that is susceptible to nucleophilic attack, resulting in ring cleavage.[11]
-
Lewis Acid-Promoted Ring Opening: Some Lewis acids used to activate electrophiles can also coordinate to the nitrogen and potentially facilitate ring-opening.
-
Oxidative Ring Opening: Single electron transfer (SET) from the nitrogen can lead to a radical cation, which can undergo fragmentation of the cyclopropane ring.[11] This is more relevant in enzymatic or electrochemical reactions but can be a consideration with certain reagents.
Preventative Measures:
-
Avoid Strong Acids: When performing reductive amination, use a mild acid catalyst like acetic acid and carefully control the pH to remain in the weakly acidic range.[7]
-
Choose Reagents Carefully: Be cautious with Lewis acids. If one is required, screen for those that are less prone to promoting ring-opening.
-
Maintain Inert Atmosphere: To minimize the risk of oxidative side reactions, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction Pathways: Desired vs. Side Reactions
Caption: Pathways for desired and side reactions in cyclopropanamine alkylation.
Experimental Protocols
Protocol 1: Controlled Mono-Alkylation of Cyclopropanamine via Reductive Amination
This protocol describes a general procedure for the selective mono-alkylation of cyclopropanamine with an aldehyde or ketone using sodium triacetoxyborohydride.
Materials:
-
Cyclopropanamine
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen balloon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add cyclopropanamine (1.0 eq.) and the aldehyde or ketone (1.0-1.1 eq.). Dissolve the reactants in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. For less reactive carbonyl compounds, a catalytic amount of acetic acid (0.1 eq.) can be added.
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
References
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Pharmacological Reports. [Link][1]
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. [Link]
-
Wikipedia. (2023, October 27). Reductive amination. [Link][5]
-
Google Patents. (n.d.). US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines. [12]
-
European Patent Office. (n.d.). EP 0205403 A1 - Process for the manufacture of cyclopropylamine. [Link][13]
-
University of Rochester. (n.d.). Synthetic Methods towards 1-Substituted Cyclopropylamines. [Link][14]
-
ACS Publications. (2013, May 22). Nazarov Reactions of Vinyl Cyclopropylamines: An Approach to the Imino-Nazarov Problem. Organic Letters. [Link][15]
-
Google Patents. (n.d.). EP0205403B1 - Process for the manufacture of cyclopropylamine. [16]
-
ResearchGate. (n.d.). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. [Link][17]
-
Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. [Link][19]
-
Springer. (n.d.). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. [Link][20]
-
Chem-Station. (2014, May 3). Borch Reductive Amination. [Link][8]
-
PMC. (n.d.). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. [Link][21]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link][9]
-
ResearchGate. (n.d.). Methods for mono‐selective N‐alkylation of amines using alkyl halides.... [Link][22]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link][23]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link][10]
-
Organic Chemistry Portal. (n.d.). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. [Link][24]
-
PubMed. (2001, September 5). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. [Link][11]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link][3]
-
ResearchGate. (2017, March 21). N-alkylation of secondary amine?. [Link][25]
-
Google Patents. (n.d.). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines. [26]
-
PMC. (n.d.). Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways. [Link][27]
-
Frontiers. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link][28]
-
Google Patents. (n.d.). Catalyzed gas-phase mono N-alkylation of aromatic primary amines. [29]
-
MDPI. (2023, April 16). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. [Link][31]
-
ResearchGate. (n.d.). N -Alkyl- N -Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N -Dialkyl Aromatic Amines. [Link][32]
Sources
- 1. longdom.org [longdom.org]
- 2. CAS 765-30-0: Cyclopropylamine | CymitQuimica [cymitquimica.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 15. pubs.acs.org [pubs.acs.org]
- 16. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 20. researchgate.net [researchgate.net]
- 21. Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. organic-chemistry.org [organic-chemistry.org]
- 24. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 25. researchgate.net [researchgate.net]
- 26. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 27. Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 29. US5159115A - Catalyzed gas-phase mono N-alkylation of aromatic primary amines - Google Patents [patents.google.com]
- 30. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 31. Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction [mdpi.com]
- 32. researchgate.net [researchgate.net]
Minimizing ring opening of cyclopropane during synthesis
Technical Support Center: Cyclopropane Integrity Unit Current Status: Operational | Ticket Queue: Low
Welcome to the Cyclopropane Integrity Unit
User Role: Senior Application Scientist Subject: Minimizing Ring Opening During Synthesis Reference Ticket: #CP-2026-STABILITY
Hello. You have reached the Tier 3 Support Desk for strained ring systems. We understand the frustration: you’ve spent weeks building a scaffold, only to have the cyclopropane ring "pop" open into an acyclic chain or rearrange into a thermodynamic sink during a late-stage transformation.
Cyclopropane is a "privileged scaffold" in drug discovery. It imparts metabolic stability, lowers lipophilicity, and provides rigid vector orientation [1]. However, with a strain energy of ~27.5 kcal/mol, it is a loaded spring waiting for a trigger.
This guide is structured to troubleshoot the three primary "triggers" of ring failure: Acidic Protonation , Radical Cleavage , and Metal Insertion .
Part 1: The Diagnostic Logic (Visualizing Failure)
Before proceeding, use this logic tree to identify the likely mechanism of your ring failure.
Figure 1: Diagnostic logic flow for identifying the root cause of cyclopropane ring opening based on reaction conditions.
Part 2: Troubleshooting Modules
Module A: Acid-Mediated Ring Opening
The Trigger: Electrophiles (Protons, Lewis Acids). The Mechanism: Unlike normal alkanes, cyclopropane electron density bulges outside the C-C bond axis (Walsh Orbitals). Protons do not attack the carbon; they attack the edge of the bond. This forms a protonated cyclopropane intermediate, which collapses into a carbocation.
FAQ: "I lost my ring during Boc-deprotection (TFA/DCM)."
-
Diagnosis: The carbocation formed upon ring opening is likely stabilized by adjacent groups (e.g., a phenyl ring or an ether).
-
The Fix: You must avoid the "proton-shuttle" effect of TFA.
Protocol 1: The "Safe" Deprotection Standard TFA deprotection is often too aggressive for electron-rich cyclopropanes.
-
Reagent Switch: Replace TFA with HCl in 1,4-dioxane (4M). The non-nucleophilic nature of the counter-ion and the solvation shell of dioxane often protects the ring better than bulk TFA.
-
Scavenger Addition: Add thioanisole (5-10 eq) or triethylsilane . If the ring opens reversibly to a cation, the scavenger traps it before it rearranges permanently, or (in the case of silane) reduces the cation to a saturated chain (which confirms the mechanism, even if it doesn't save the ring).
-
Kinetic Control: Run the reaction at 0°C and monitor by LCMS every 15 minutes. Quench immediately upon consumption of starting material. Do not let it stir overnight.
| Substituent Type | Risk Level | Recommended Strategy |
| Electron Withdrawing (EWG) (e.g., -CO2R, -CF3) | Low | Ring is electron-deficient; resistant to acid attack. Standard TFA usually okay. |
| Neutral (e.g., Alkyl) | Medium | Use HCl/Dioxane or dilute TFA (10% in DCM). |
| Electron Donating (EDG) (e.g., -OMe, -Ph) | Critical | Ring is activated.[1] Use Lewis-acid assisted deprotection ( |
Module B: Radical Instability (The Clock)
The Trigger: Radical halogenation, photoredox catalysis, or SET (Single Electron Transfer). The Mechanism: The "Cyclopropylcarbinyl Radical Clock."[2] If you generate a radical on the carbon next to the ring, the ring will open to relieve strain.
-
Rate Constant: The parent ring opens at
at 298 K [2]. -
Implication: If your desired reaction (e.g., trapping the radical with a halogen) is slower than
, the ring will open.
FAQ: "My photoredox reaction gave me a homo-allyl product instead of the cyclopropane."
-
Diagnosis: Your radical trap is too slow.
-
The Fix: You must outrun the clock.
Protocol 2: Outrunning the Radical Clock
-
Increase Concentration: Radical trapping is second-order. Doubling the concentration of your trapping reagent (e.g., the H-atom source or the olefin acceptor) doubles the rate of the desired pathway.
-
Substituent Shielding: If possible, install a substituent on the ring cis to the radical center. Steric clash in the transition state of the opening can slow the opening rate by 1-2 orders of magnitude.
-
Temperature Drop: Ring opening has a higher activation energy than many radical recombinations. Lowering the temperature to -78°C favors the intermolecular trap over the unimolecular ring opening.
Module C: Synthesis & Workup (Simmons-Smith)
The Trigger: Zinc Carbenoids (
FAQ: "My NMR showed the product, but after workup, it was gone."
-
Diagnosis: Zinc iodide (
) is a potent Lewis Acid generated as a byproduct. During the quench, local pH drops, and catalyzes the opening of the newly formed ring.
Protocol 3: The Buffered Quench (Simmons-Smith) Reference: Charette Modification [3]
-
The Reaction: Use the Furukawa reagent (
) rather than Zn-Cu couple for better control. -
The Quench (Crucial Step):
-
Do NOT pour directly into dilute HCl.
-
Step A: Dilute the reaction mixture with diethyl ether.
-
Step B: Add a solution of saturated aqueous
mixed with 10% aqueous (9:1 ratio) or Pyridine . -
Why? The ammonia/pyridine coordinates the Zinc species, sequestering it from acting as a Lewis Acid. The basic pH prevents protonation of the ring.
-
-
Wash: Wash the organic layer with saturated
, then brine.
Part 3: Data & Structural Alerts
Structural Alert Table: When to Worry Derived from Talele, J. Med. Chem. [1]
| Structural Motif | Stability | Notes |
| Cyclopropyl-Amine | High | Generally stable to acid (ammonium formation protects the ring). |
| Cyclopropyl-Ether | Low | Oxygen lone pair donates into Walsh orbitals, increasing HOMO energy. Highly acid-sensitive. |
| Donor-Acceptor Cyclopropane | Very Low | "Push-Pull" systems (e.g., alkoxy + ester) are primed for ring-opening annulation. Handle at low temp. |
| Gem-difluoro | High | Fluorine lowers the HOMO energy, protecting against oxidative attack and acid. |
References
-
Talele, T. T. (2016).[4][5] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4][5][6][7] Journal of Medicinal Chemistry, 59(19), 8712–8756.[5] Link[5][6]
- Newcomb, M. (1993). Competition Methods and Scales for Alkyl Radical Reaction Kinetics. Tetrahedron, 49(6), 1151-1176.
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][3][8] Organic Reactions, 58, 1-415. Link
-
Walsh, A. D. (1949). The structures of cyclopropane and cyclobutane.[9][10] Transactions of the Faraday Society, 45, 179-190. (The theoretical basis for "Walsh Orbitals").
Sources
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgosolver.com [orgosolver.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Simmons-Smith Reaction [organic-chemistry.org]
- 9. catalogimages.wiley.com [catalogimages.wiley.com]
- 10. General palladium-catalyzed cross coupling of cyclopropenyl esters - PMC [pmc.ncbi.nlm.nih.gov]
Stability of N-(furan-3-ylmethyl)cyclopropanamine in acidic environments
Welcome to the technical support center for N-(furan-3-ylmethyl)cyclopropanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this compound in their work. Given the unique chemical architecture of this molecule—juxtaposing a notoriously acid-labile furan ring with a generally stable cyclopropylamine moiety—questions regarding its stability, particularly in acidic environments, are common.
This document provides in-depth answers to frequently asked questions and offers robust troubleshooting guides for issues you may encounter during synthesis, workup, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when handling N-(furan-3-ylmethyl)cyclopropanamine in acidic media?
The principal stability concern is the acid-catalyzed degradation of the furan ring.[1] The furan heterocycle is known to be unstable in acidic conditions, where it can undergo hydrolysis and ring-opening.[1][2] This process is typically initiated by the protonation of the furan ring, most often at the α-carbon (the carbon atom adjacent to the oxygen), which is the rate-limiting step.[1][3] This protonation disrupts the aromaticity of the ring, making it susceptible to nucleophilic attack by water or other nucleophiles present in the medium, ultimately leading to the formation of 1,4-dicarbonyl compounds or other degradation products.[1]
While the cyclopropylamine portion of the molecule is generally more stable, the secondary amine will be protonated in acidic conditions to form a cyclopropylammonium salt. This is a reversible process and typically does not lead to degradation, but it does alter the molecule's solubility and reactivity. The primary degradation pathway of concern almost exclusively involves the furan ring.
Q2: I'm observing unexpected byproducts in my reaction mixture after an acidic workup. What are they likely to be?
If you have exposed N-(furan-3-ylmethyl)cyclopropanamine to acidic conditions, particularly in the presence of water, the unexpected byproducts are very likely the result of furan ring-opening. The initial degradation product is a 1,4-dicarbonyl compound. Subsequent reactions, such as intramolecular aldol condensations, can lead to a complex mixture of byproducts.
To confirm the identity of these byproducts, it is recommended to use analytical techniques such as LC-MS to determine the molecular weights of the impurities and NMR spectroscopy to elucidate their structures.
Q3: How do substituents on the furan ring generally affect its stability in acid?
Substituents play a crucial role in the stability of the furan ring. Electron-withdrawing groups, especially at the α-positions (C2 or C5), can significantly increase the ring's stability under acidic conditions.[1][4] Conversely, electron-releasing groups can make the ring more electron-rich, which can activate it towards protonation and subsequent ring-opening reactions.[1][5] In the case of N-(furan-3-ylmethyl)cyclopropanamine, the alkyl substituent at the 3-position is weakly electron-donating, which still leaves the furan ring susceptible to acid-catalyzed degradation.
Q4: Can the choice of solvent affect the stability of the furan ring in my experiments?
Absolutely. The choice of solvent is critical. Protic solvents like water can participate in the degradation pathway and may accelerate ring-opening.[1] Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a strong stabilizing effect on furan derivatives.[1][2][6] When performing acid-catalyzed reactions, consider using a non-aqueous, polar aprotic solvent to minimize degradation.
Troubleshooting Guides
Scenario 1: Degradation During Acidic Workup or Purification
-
Symptoms:
-
Low yield of the desired product after extraction with aqueous acid.
-
Multiple new spots appearing on a Thin Layer Chromatography (TLC) plate.
-
A complex mixture of peaks observed in LC-MS analysis of the crude product.
-
-
Root Cause Analysis: The furan ring is likely undergoing acid-catalyzed hydrolysis during the workup or purification steps. Standard silica gel used in chromatography can be slightly acidic and may be sufficient to cause degradation of sensitive furan-containing molecules.[1]
-
Recommended Solutions:
-
Minimize Contact Time with Acid: Perform aqueous acid washes quickly and at low temperatures (0-5 °C).
-
Neutralize Immediately: After the acid wash, immediately wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid.
-
Use Neutralized Silica Gel for Chromatography: To prepare neutral silica gel, create a slurry of silica gel in your chosen eluent and add a small amount of a neutralising agent like triethylamine (~0.1-1% v/v).[1] Mix thoroughly and then pack the column.
-
Consider Alternative Purification Methods: If possible, explore non-chromatographic purification techniques such as crystallization or distillation.
-
Scenario 2: Compound Degradation During HPLC Analysis
-
Symptoms:
-
Poor peak shape (e.g., tailing or broadening) in your HPLC chromatogram.
-
Appearance of new peaks when the sample is left in an acidic mobile phase in the autosampler.
-
Loss of total peak area over time.
-
-
Root Cause Analysis: The acidic mobile phase, often containing trifluoroacetic acid (TFA) or formic acid, is causing on-column or in-vial degradation of the analyte.
-
Recommended Solutions:
-
Reduce Acid Concentration: Use the lowest possible concentration of acid in your mobile phase that still provides good peak shape.
-
Use a Weaker Acid: If possible, switch from TFA to a weaker acid like formic acid or acetic acid.
-
pH Adjustment: Buffer the mobile phase to a less acidic pH (e.g., pH 3-4) if your column and analytical method allow.
-
Temperature Control: Keep the autosampler temperature low (e.g., 4 °C) to slow down the degradation process while samples are waiting for injection.
-
Method Development: Explore different HPLC columns, such as those designed for use at a more neutral pH, or consider alternative analytical techniques like Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.[7][8][9]
-
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability in Acidic Buffers
This protocol provides a framework for evaluating the stability of N-(furan-3-ylmethyl)cyclopropanamine at different pH values, in accordance with principles outlined in ICH guidelines for stability testing.[10][11][12]
-
Preparation of Solutions:
-
Prepare buffer solutions at the desired pH values (e.g., pH 2, 4, and 7).
-
Prepare a stock solution of N-(furan-3-ylmethyl)cyclopropanamine in a suitable organic solvent (e.g., acetonitrile or DMF). The concentration should be appropriate for your analytical method (e.g., HPLC-UV or LC-MS).[1]
-
Prepare a stock solution of a stable internal standard (IS) that is well-resolved from the analyte and its potential degradation products.
-
-
Stability Experiment Setup:
-
For each pH condition, add a small aliquot of the compound's stock solution to the buffer in a sealed vial to reach the final target concentration.
-
Add an aliquot of the IS stock solution.
-
Prepare a "time zero" (T₀) sample by immediately adding a quenching solution (e.g., a basic solution to neutralize the acid) and analyzing it.
-
-
Incubation and Sampling:
-
Data Analysis:
-
Calculate the percentage of the remaining N-(furan-3-ylmethyl)cyclopropanamine at each time point relative to the T₀ sample, using the peak area ratio of the analyte to the internal standard.
-
Plot the percentage of the remaining compound against time for each pH condition to determine the degradation kinetics.
-
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| pH | 2.0 | 4.0 | 7.0 (Control) |
| Temperature | 25 °C | 25 °C | 25 °C |
| Time (hours) | % Remaining | % Remaining | % Remaining |
| 0 | 100% | 100% | 100% |
| 1 | 85% | 98% | >99% |
| 4 | 55% | 95% | >99% |
| 8 | 30% | 92% | >99% |
| 24 | <5% | 85% | >99% |
| This is an example data table. Actual results may vary. |
Visualizing Degradation and Workflow
Caption: Acid-catalyzed furan ring-opening mechanism.
Caption: Troubleshooting workflow for compound degradation.
References
- BenchChem. (n.d.). Stability issues of furan rings in acidic or basic conditions.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
- Galkin, K. I., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
- Galkin, K. I., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
- Masite, J., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PMC.
- Ataman Kimya. (n.d.). CYCLOPROPYLAMINE.
- Prabhu, P. (n.d.). Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling.
- Galkin, K. I., et al. (2025). General scheme of the study of furan stability.
- Stam, A. J. (1962). Mechanism of reactions of furans I: A kinetic study of the acid‐catalyzed hydrolysis of furan and 2,5‐dimethylfuran.
- Kunkes, E. L. (2013). On the Bronsted Acid-Catalyzed Homogeneous Hydrolysis of Furans.
- Liang, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Scite.ai.
- NotDijkstra. (2014). What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol?. Chemistry Stack Exchange.
- Restek Corporation. (2022). Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique.
- Kunkes, E. L., et al. (2013). On the Brønsted acid-catalyzed homogeneous hydrolysis of furans. Semantic Scholar.
- U.S. Food & Drug Administration. (n.d.). Determination of Furan in Foods.
- Mahato, A., & Vyas, S. (n.d.). Analysis of Furanic Compounds in Transformer Oil by Agilent 1290 Infinity Binary UHPLC. Agilent.
- Templeton, A. C., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed.
- CymitQuimica. (n.d.). CAS 765-30-0: Cyclopropylamine.
- CDH Fine Chemical. (n.d.).
- Hudson Lab Automation. (2021). Drug Stability Testing and Analysis.
- Santa Cruz Biotechnology. (n.d.). N-(tetrahydrofuran-3-ylmethyl)cyclopropanamine.
- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
- Google Patents. (1973). US3711549A - Process for manufacturing cyclopropylamine.
- ChemBK. (2024). Cyclopropanamine, N-methyl-.
- European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
- PubChem. (n.d.). N-(3-methylbutyl)cyclopropanamine.
- ChemScene. (n.d.). N-(Furan-2-ylmethyl)-3-methylpentan-2-amine.
- Sigma-Aldrich. (n.d.). N-Methylcyclopropanamine.
- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- Ansorena, D., et al. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with N-(furan-3-ylmethyl)cyclopropanamine salts
Topic: Overcoming Solubility & Stability Challenges Ticket ID: #SOL-FUR-CYC-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Diagnostic Hub: Is it Insolubility or Degradation?
Before attempting to dissolve your sample, you must distinguish between a thermodynamic solubility limit and chemical degradation .[2][3] The furan moiety in N-(furan-3-ylmethyl)cyclopropanamine is highly sensitive to the acidic environments often used to create salts.[1]
The "Black Tar" Indicator
If your "insoluble" material appears as a dark oil, gum, or black precipitate upon adding acid (e.g., HCl), you are likely witnessing acid-catalyzed polymerization , not insolubility.[2][3]
-
Mechanism: Strong mineral acids protonate the furan ring (typically at C2 or C5), generating a reactive electrophile that attacks other furan rings.[2][3] This leads to rapid polymerization (resinification).[1][2]
-
Immediate Action: Stop using excess strong mineral acids (HCl, H₂SO₄).[2][3] Switch to the Salt Selection Strategy (Module 2).
Module 1: Salt Selection Strategy
The standard approach (adding 1.0 eq.[2] HCl in diethyl ether) often fails for this molecule due to the "HCl Trap"—the resulting salt is often hygroscopic, an oil, or chemically unstable.[2][3]
Recommended Counterions
We recommend shifting to organic anions that buffer the pH and provide better lattice energy for the lipophilic cyclopropyl group.
| Counterion Class | Specific Acid | pKa (Acid) | Rationale for N-(furan-3-ylmethyl)cyclopropanamine |
| Dicarboxylic Acids | Fumaric Acid | 3.03, 4.44 | Top Recommendation. Forms stable, high-melting 1:1 salts.[1] The crystal lattice is stabilized by hydrogen bonding networks, reducing "oiling out."[2][3] |
| Maleic Acid | 1.9, 6.07 | Good alternative if fumarate is too insoluble.[2][3] Lower melting point than fumarate.[2] | |
| Sulfonic Acids | Methanesulfonic | -1.9 | Use with caution.[1][2] Strong acid, but the mesylate anion is lipophilic enough to pack well with the cyclopropyl group.[2][3] Strict stoichiometry (0.95 eq) required. |
| Hydroxy Acids | L-Tartaric Acid | 2.98, 4.34 | Good for water solubility, but salts may be hygroscopic.[2][3] |
Salt Screening Decision Tree
Caption: Decision tree for selecting a counterion that avoids furan degradation while maximizing crystallinity.
Module 2: Formulation & Solubilization
If you cannot change the salt form (e.g., you are locked into a specific batch), or if the salt is stable but simply insoluble in aqueous media (pH 7.4), use these formulation strategies.
The "Magic Bullet": Cyclodextrins
For furan-containing amines, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard excipient.[1]
-
Why it works: The lipophilic furan and cyclopropyl rings reside inside the hydrophobic cavity of the cyclodextrin.
-
Dual Benefit: This increases aqueous solubility AND protects the furan ring from acid-catalyzed degradation by shielding it from the solvent environment [1, 2].
Solubility Protocol: HP-β-CD Complexation
Goal: Dissolve 10 mg/mL of salt for biological assay.
-
Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in water or PBS.[1]
-
Add Compound: Add your amine salt to the vehicle.
-
Sonicate: Sonicate for 10-15 minutes at ambient temperature. Avoid heat (accelerates furan degradation).[1][2]
-
Check pH: Ensure pH is > 4.0. If lower, adjust carefully with dilute NaOH.
-
Filtration: Filter through a 0.22 µm PVDF filter.
Solvent Compatibility Matrix
| Solvent System | Solubility Rating | Stability Risk | Notes |
| Water (pH 7) | Poor (< 0.1 mg/mL) | Low | Free base precipitates.[1] |
| DMSO | Excellent (> 50 mg/mL) | Low | Standard stock solvent.[1][2] |
| Ethanol | Good | Moderate | Avoid acidic ethanol (ethyl esters form).[1][2] |
| 20% HP-β-CD | Very Good (> 5 mg/mL) | Lowest | Preferred for in vivo/cell work. |
| 0.1 N HCl | Good | Critical | DO NOT USE. Rapid degradation.[1] |
Module 3: Troubleshooting FAQs
Q: My sample turned into a brown gum after adding HCl in Dioxane. Can I save it? A: Likely not. This is characteristic of furan polymerization.[2][4] You can try to recover any remaining free base by partitioning between dilute NaHCO₃ (base) and Ethyl Acetate, but the colored impurities are difficult to remove.[2][3] Prevention: Use stoichiometric (0.95 eq) acid addition at 0°C, or switch to Fumaric acid.[2][3]
Q: The salt "oils out" during crystallization.[2] What is happening? A: The cyclopropyl group interferes with crystal packing, and the melting point of the salt is likely near room temperature.[2]
-
Fix: Use a "maturation" cycle.[2] Dissolve the oil in a minimum amount of hot Isopropyl Acetate (IPAc), add a drop of seed crystal (if available) or scratch the glass, and cool very slowly to -20°C.
Q: Can I use DMSO stocks for long-term storage? A: Yes, but store at -20°C. Furan derivatives can slowly oxidize.[1][2] Ensure the DMSO is anhydrous and the vial is flushed with Argon/Nitrogen.
References
-
Loftsson, T., & Brewster, M. E. (2010).[2][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2][3] Link
-
Rasheed, A., et al. (2008).[2][3] Cyclodextrins as Drug Carrier Molecule: A Review. Scientia Pharmaceutica, 76(4), 567-598.[1][2][3] Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4] (2011).[1][2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] Link[1][3]
-
Dunlop, A. P. (1948).[2] Furfural formation and behavior.[2][4][5][6][7] Industrial & Engineering Chemistry, 40(2), 204-209.[1][2][3] (Foundational text on furan acid sensitivity). Link[1][3]
Sources
- 1. N-(cyclopropylmethyl)-3-[3-(diaminomethylideneamino)oxypropoxy]-N-(furan-3-ylmethyl)-5-methylbenzamide | C21H28N4O4 | CID 10001054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Furan - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. ijabbr.com [ijabbr.com]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of N-(furan-3-ylmethyl)cyclopropanamine Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and chemical challenges associated with the crystallization of N-(furan-3-ylmethyl)cyclopropanamine derivatives.
Due to their low molecular weight, high conformational flexibility, and lack of extensive hydrogen-bond donor/acceptor networks, the free bases of these secondary amines typically present as viscous oils or low-melting solids. To isolate these compounds with high purity, pharmaceutical salt screening is the mandatory approach[1]. This guide provides field-proven methodologies, mechanistic explanations, and troubleshooting protocols to ensure successful crystallization.
Core Principles & Mechanistic Overview
Crystallizing this specific scaffold requires balancing two competing chemical sensitivities:
-
The Furan Ring: Furan is an electron-rich heteroaromatic diene. It is highly susceptible to electrophilic attack and acid-catalyzed ring opening. Using excessively strong mineral acids (like concentrated HCl or H₂SO₄) under thermal stress will degrade the molecule, leading to polymerization and dark brown/black impurities.
-
The Cyclopropyl Group: The cyclopropyl ring introduces steric hindrance adjacent to the secondary amine. This slightly reduces the nucleophilicity of the amine and can disrupt the efficient packing of the crystal lattice, increasing the likelihood of Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."
To form a stable crystalline salt, the system must adhere to the ΔpKa rule : The pKa of the conjugate acid of the base must be at least 3 units higher than the pKa of the selected acid (
Counterion Selection Matrix
The table below summarizes the optimal counterions for N-(furan-3-ylmethyl)cyclopropanamine derivatives, balancing thermodynamic salt stability with chemical compatibility.
| Counterion (Acid) | Acid pKa | Furan Compatibility | Crystallization Propensity | Hygroscopicity Risk |
| Fumaric Acid | 3.0 | High | Moderate (Forms 1:1 or 2:1 salts) | Low |
| Succinic Acid | 4.2 | High | Moderate | Low |
| Oxalic Acid | 1.2 | Moderate | High | Low[2] |
| Methanesulfonic Acid | -1.9 | Moderate | Very High | High[1] |
| Hydrochloric Acid | -6.0 | Low (Risk of ring opening) | High | Moderate |
Experimental Workflows
Fig 1: Systematic salt screening and crystallization workflow for secondary amines.
Protocol A: Furan-Safe Anti-Solvent Salt Precipitation
This protocol utilizes a mild organic acid to prevent furan degradation while driving supersaturation through anti-solvent addition.
-
Dissolution: Dissolve the free base amine in a non-hydrogen-bonding solvent (e.g., Ethyl Acetate or Toluene) to a concentration of 100 mg/mL[3].
-
Acid Preparation: Prepare a 1.05 molar equivalent solution of the selected organic acid (e.g., Fumaric acid) in a miscible, high-polarity solvent (e.g., Isopropanol).
-
Controlled Addition: Slowly add the acid solution to the amine solution at 20°C under constant stirring (300 rpm). Causality: Slow addition prevents localized high-acid concentrations that could degrade the furan ring or trigger rapid liquid-liquid phase separation.
-
Anti-Solvent Titration: If a clear solution persists, add a non-polar anti-solvent (e.g., Heptane or Diethyl Ether) dropwise until the cloud point is reached[2].
-
Aging & Validation: Age the suspension for 24 hours at 20°C. Isolate a small aliquot and examine under Polarized Light Microscopy (PLM). Birefringence validates the presence of a crystalline lattice rather than an amorphous precipitate.
Protocol B: Temperature-Cycling to Resolve Oiling Out (LLPS)
If the salt separates as a dense, gummy oil, the supersaturation has exceeded the metastable limit for liquid-liquid separation before reaching the critical threshold for crystal nucleation.
-
Homogenization: Heat the biphasic oil/solvent mixture to 50°C (ensure this is below the boiling point of the solvent) until a single clear phase is achieved.
-
Controlled Cooling: Cool the solution at a highly controlled, slow rate (0.1°C/min) to 5°C[3]. Causality: Slow cooling keeps the system within the metastable zone, favoring heterogeneous crystalline nucleation over amorphous phase separation.
-
Seeding: If oiling reoccurs, introduce 1-2% (w/w) seed crystals at 10°C above the previously observed cloud point.
-
Thermal Cycling: Cycle the temperature between 5°C and 40°C three times over 48 hours[4]. Causality: Ostwald ripening during the heating phase dissolves thermodynamically unstable amorphous aggregates, while the cooling phase promotes the growth of the stable crystalline lattice.
Troubleshooting & FAQs
Q: My N-(furan-3-ylmethyl)cyclopropanamine hydrochloride salt turned dark brown during solvent evaporation. What happened? A: The furan ring is highly sensitive to strong mineral acids. Concentrated HCl, especially when combined with thermal stress during solvent evaporation, catalyzes the electrophilic ring-opening of the furan moiety, leading to rapid polymerization and discoloration. Solution: Switch to a milder organic acid (e.g., fumaric or succinic acid)[1]. If an HCl salt is strictly required, generate anhydrous HCl in situ using acetyl chloride in methanol, and ensure the reaction is kept strictly at sub-ambient temperatures (0-5°C) without subsequent heating[2].
Q: During salt screening, the product consistently crashes out as a gummy, viscous oil instead of a powder. How do I fix this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the solvent system cannot adequately solvate the newly formed salt, but the nucleation kinetics are too slow to form a crystal lattice. Solution: Shift your solvent system to one with higher solubilizing power for the salt (e.g., moving from pure EtOAc to an EtOAc/IPA mixture) to lower the supersaturation level. Alternatively, apply Protocol B (Temperature Cycling) to kinetically bypass the LLPS boundary and force nucleation[4].
Q: Is it possible to crystallize the free base directly without forming a salt? A: It is highly improbable. N-(furan-3-ylmethyl)cyclopropanamine has a low molecular weight and lacks strong hydrogen-bond donors. The steric bulk of the cyclopropyl group and the flexibility of the methylene linker severely hinder efficient solid-state packing. Salt formation introduces strong ionic interactions and a counterion lattice that drastically increases the melting point and lattice energy, enabling crystallization[5].
Q: My isolated crystals turn into a sticky paste when left on the benchtop. Why? A: This indicates severe hygroscopicity, which is common with certain counterions like methanesulfonate or hydrochloride salts of secondary amines[1]. The salt is absorbing ambient moisture and dissolving in its own water of hydration (deliquescence). Solution: Store the compound in a desiccator over Drierite. For long-term formulation, re-screen using less hygroscopic counterions, such as fumarate or succinate, which typically form more robust, moisture-resistant lattices[1].
References
1.[2] Forming oxalate salts of amines - Sciencemadness. Available at: [Link] 2.[4] How to salt screen using the Crystal 16 - Crystallization Systems. Available at: [Link] 3.[3] Guide for crystallization - University of Fribourg. Available at: [Link] 4.[1] Salt Selection in Drug Development - Pharmaceutical Technology. Available at: [Link] 5.[5] Solid Form Screening - Enantia. Available at: [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. unifr.ch [unifr.ch]
- 4. crystallizationsystems.com [crystallizationsystems.com]
- 5. Solid Form Screening - Enantia | Chemistry experts for pharma and biotech sectors [enantia.com]
Validation & Comparative
High-Resolution Q-TOF vs. Triple Quadrupole Mass Spectrometry: Elucidating the Fragmentation Pattern of N-(furan-3-ylmethyl)cyclopropanamine
As drug development increasingly relies on complex heterocyclic scaffolds, accurately mapping the metabolic and structural degradation pathways of these molecules is critical. N-(furan-3-ylmethyl)cyclopropanamine (C8H11NO) is a highly specific secondary amine containing both a furan ring and a cyclopropyl group—motifs frequently utilized in medicinal chemistry to modulate pharmacokinetics and target binding.
This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-QTOF) mass spectrometry against standard Triple Quadrupole (QqQ) platforms for elucidating the fragmentation pattern of N-(furan-3-ylmethyl)cyclopropanamine. By combining theoretical fragmentation mechanics with self-validating experimental protocols, this guide provides researchers with a definitive framework for structural analysis.
Platform Comparison: Structural Elucidation vs. Targeted Quantitation
When analyzing novel secondary amines, the choice of mass analyzer dictates the quality of the structural data. Standard QqQ systems operate at unit mass resolution. While they offer unparalleled sensitivity for targeted Multiple Reaction Monitoring (MRM), they cannot unambiguously identify fragment formulas. For example, a nominal m/z 81 fragment could represent the furan-3-ylmethyl cation ([C5H5O]⁺), a cyclohexenyl cation ([C6H9]⁺), or a pyrimidine fragment ([C4H5N2]⁺).
HR-QTOF platforms resolve this ambiguity by providing sub-ppm mass accuracy. This allows the exact empirical formula of each fragment to be mathematically derived, making HR-QTOF the superior choice for de novo fragmentation mapping.
Table 1: Platform Performance Comparison for Amine Analysis
| Performance Metric | High-Resolution Q-TOF (e.g., Agilent 6546) | Triple Quadrupole (e.g., Agilent 6495) |
| Primary Application | Structural Elucidation & Metabolite ID | Targeted Quantitation (PK/PD assays) |
| Mass Accuracy | < 2 ppm (Exact Mass) | ± 0.1 Da (Nominal Mass) |
| Resolving Power | > 60,000 FWHM | Unit Resolution (~0.7 Da FWHM) |
| Sensitivity (LOQ) | ~1–5 ng/mL | < 1 pg/mL (in MRM mode) |
| Fragment Identification | Unambiguous empirical formula assignment | Requires prior reference standard validation |
Mechanistic Fragmentation Analysis
Understanding the causality behind mass spectral peaks requires applying the fundamental rules of gas-phase ion chemistry. In positive electrospray ionization (ESI+), N-(furan-3-ylmethyl)cyclopropanamine protonates at the secondary amine nitrogen, yielding the even-electron [M+H]⁺ precursor at m/z 138.0919. According to the even-electron rule[1], this closed-shell ion preferentially fragments via the loss of neutral molecules rather than radicals.
The Fragmentation Pathway
-
Heterolytic C-N Cleavage: The dominant fragmentation pathway is the heterolytic cleavage of the carbon-nitrogen bonds adjacent to the protonated amine. Cleavage of the N–CH2(furan) bond results in the expulsion of neutral cyclopropylamine (C3H7N, 57.0578 Da). The positive charge is retained on the furan moiety, yielding the furan-3-ylmethyl cation ([C5H5O]⁺, m/z 81.0340). This fragment is exceptionally stable because the charge is delocalized via resonance into the furan ring, forming an oxonium-like intermediate.
-
Alternative Cleavage: Cleavage of the N–cyclopropyl bond can also occur, yielding the cyclopropylamine cation ([C3H8N]⁺, m/z 58.0657) and expelling a neutral furan derivative.
-
Furan Ring Opening: At higher collision energies, the furan-3-ylmethyl cation undergoes a characteristic furan ring-opening reaction [2]. This highly diagnostic pathway involves the expulsion of carbon monoxide (CO, 28.0106 Da) to generate a hydrocarbon fragment ([C4H5]⁺, m/z 53.0391).
Figure 1: ESI-MS/MS fragmentation pathway of N-(furan-3-ylmethyl)cyclopropanamine.
Table 2: Exact Mass vs. Nominal Mass Fragments
| Fragment Identity | Formula | Theoretical Exact Mass (HR-QTOF) | Nominal Mass (QqQ) | Mass Error |
| Precursor Ion | [C8H12NO]⁺ | 138.0919 | 138 | < 2.0 ppm |
| Furan-3-ylmethyl Cation | [C5H5O]⁺ | 81.0340 | 81 | < 2.0 ppm |
| Cyclopropylamine Cation | [C3H8N]⁺ | 58.0657 | 58 | < 2.0 ppm |
| Hydrocarbon Fragment | [C4H5]⁺ | 53.0391 | 53 | < 2.0 ppm |
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. Every parameter is selected to enforce specific chemical causalities, ensuring that the resulting spectra are free from artifacts.
Figure 2: Standardized LC-MS/MS experimental workflow for secondary amine fragmentation analysis.
Step-by-Step Methodology
-
Sample Preparation & pH Control: Dissolve the N-(furan-3-ylmethyl)cyclopropanamine standard in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using the initial mobile phase (95% Water / 5% Acetonitrile containing 0.1% Formic Acid). Causality: The addition of 0.1% formic acid lowers the pH well below the pKa of the secondary amine (~8.5), forcing the equilibrium toward the protonated state and drastically increasing the [M+H]⁺ yield in the ESI source.
-
UHPLC Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Utilize a rapid gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes. Causality: The rapid gradient focuses the analyte band, minimizing longitudinal diffusion. This delivers a highly concentrated, narrow peak into the ion source, maximizing the signal-to-noise ratio.
-
Ion Source Optimization (ESI+): Set the capillary voltage to 3500 V, drying gas temperature to 300°C, and nebulizer pressure to 40 psi. Causality: These parameters ensure complete desolvation of the droplets without inducing premature in-source thermal degradation of the fragile cyclopropyl ring.
-
Collision-Induced Dissociation (CID) Ramping: Isolate the m/z 138.09 precursor in the quadrupole. Perform MS/MS using ultra-high purity Nitrogen as the collision gas. Ramp the Collision Energy (CE) continuously from 10 eV to 40 eV. Causality: Ramping the CE ensures the capture of both low-energy transitions (e.g., the initial heterolytic cleavage to m/z 81.0340) and high-energy backbone fragmentations (e.g., the furan ring opening to m/z 53.0391) within a single acquisition cycle [3].
-
Real-Time Mass Calibration (HR-QTOF Only): Utilize a dual-spray source to continuously infuse a reference mass solution (e.g., purine at m/z 121.0509 and HP-0921 at m/z 922.0098). Causality: Continuous lock-mass correction compensates for time-of-flight thermal drift, ensuring the mass accuracy remains below 2 ppm—the mathematical threshold required to definitively exclude isobaric formulas during structural elucidation.
References
Resolving Secondary Amine and Furan Signals in IR Spectroscopy: A Comparative Guide to ATR vs. Transmission FTIR
As drug development increasingly relies on complex heterocyclic scaffolds, verifying the structural integrity of synthetic intermediates is a critical analytical step. Molecules containing both a furan ring and a secondary amine linkage (such as furfurylamines or furosemide derivatives) present unique spectroscopic challenges.
As an Application Scientist, I frequently see laboratories struggle to resolve the broad N-H stretch of an amine against the complex fingerprint of a furan ring. This guide provides an objective, data-driven comparison between Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr pellet) to help you optimize your analytical workflows for these specific functional groups.
Spectral Signatures: Secondary Amine vs. Furan Ring
Before comparing instrumentation, we must establish the baseline spectroscopic targets. Secondary amines exhibit a single, distinct N-H stretching band, which differentiates them from the doublet typically seen in primary amines[1]. Meanwhile, the furan heterocycle contributes a complex array of ring breathing, C=C stretching, and out-of-plane =C-H bending modes[2].
Table 1: Target IR Vibrational Modes for Furan-Amine Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity / Appearance |
| Secondary Amine | N-H Stretch | 3300 – 3410 | Medium, broad single band[3][4] |
| Furan Ring | =C-H Stretch (Aromatic) | 3100 – 3150 | Weak to medium, sharp[2] |
| Furan Ring | C=C Stretch | 1580 – 1660 | Medium, sharp[5][6] |
| Secondary Amine | C-N Stretch | 1250 – 1475 | Medium[5] |
| Furan Ring | Ring Breathing (C-O-C) | 1014 – 1165 | Strong, symmetric/asymmetric[2][7] |
| Furan Ring | =C-H Out-of-plane Bend | 700 – 973 | Strong[2] |
Technology Comparison: ATR-FTIR vs. Transmission FTIR
To accurately detect these functional groups, the choice of sampling accessory is as critical as the spectrometer itself[8].
Transmission FTIR (KBr Pellet)
The Mechanism: Infrared light passes completely through a solid sample dispersed in an IR-transparent matrix (KBr)[9]. The Beer-Lambert law governs absorption; the pathlength is dictated by pellet thickness, ensuring uniform relative peak intensities across the entire spectrum. The Causality & Challenge: While transmission offers excellent high-resolution spectra for library matching, KBr is highly hygroscopic[9]. Absorbed moisture produces a massive, broad O-H stretch at ~3400 cm⁻¹. Because the secondary amine N-H stretch occurs in the exact same region (3300–3410 cm⁻¹), trace water in your KBr matrix will completely mask the amine signal, leading to false negatives in structural verification.
ATR-FTIR (Attenuated Total Reflectance)
The Mechanism: IR radiation travels through a high refractive index crystal (e.g., Diamond or ZnSe), creating an evanescent wave that penetrates the sample surface[10].
The Causality & The Wavelength Effect: ATR is ideal for rapid, non-destructive screening of furfurylamines because no hygroscopic matrix is used, leaving the N-H stretch region free of water interference[8][10]. However, the penetration depth (
Mechanistic causality of spectral variations between ATR and Transmission FTIR.
Self-Validating Experimental Protocols
To ensure scientific integrity, every analytical workflow must contain internal validation steps. Below are the optimized protocols for analyzing compounds containing both furan and secondary amine groups.
Protocol A: ATR-FTIR Analysis (Recommended for Rapid Screening)
-
Crystal Cleaning: Clean the Diamond or ZnSe crystal with isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.
-
Background Validation: Collect a background scan of the clean, dry crystal (16-32 scans, 4 cm⁻¹ resolution). Self-Validation Check: Ensure the baseline is flat (100% Transmittance) and no residual furan/amine peaks from previous samples exist.
-
Sample Application: Place 1-2 mg of neat solid or a single drop of liquid sample directly onto the crystal[10].
-
Mechanical Contact: Lower the pressure anvil until the clutch clicks. Intimate contact is required because the evanescent wave only penetrates 0.5–2 µm into the sample[10].
-
Acquisition & Correction: Collect the spectrum. Critical Step: Apply the "ATR Correction" algorithm in your spectrometer software. This mathematical correction normalizes the artificially weak N-H stretch intensity relative to the strong furan fingerprint region, allowing for accurate library matching[11].
Protocol B: Transmission FTIR (Recommended for Deep Structural Validation)
-
Matrix Preparation: Dry KBr powder in an oven at 110°C for >2 hours to eliminate moisture. Store in a desiccator.
-
Grinding: Mix 1-2 mg of the target compound with 100-200 mg of anhydrous KBr in an agate mortar. Grind until the particle size is <2 µm to minimize baseline scattering.
-
Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2-3 minutes to form a translucent pellet.
-
Acquisition & Validation: Scan the pellet. Self-Validation Check: Look at the 3450 cm⁻¹ and 1640 cm⁻¹ regions. If a massive broad band appears at 3450 cm⁻¹ alongside a sharp 1640 cm⁻¹ water bending peak, your KBr has absorbed atmospheric moisture[9]. The N-H secondary amine peak cannot be trusted. You must discard the pellet, re-dry the KBr, and repeat.
Decision tree for selecting FTIR modalities for furan and secondary amine analysis.
Quantitative Comparison Summary
When deciding which accessory to utilize for your specific pharmaceutical or chemical application, consider the tradeoffs between sample integrity and spectral resolution.
Table 2: Performance Comparison of FTIR Modalities
| Parameter | ATR-FTIR (Diamond/ZnSe) | Transmission FTIR (KBr Pellet) |
| Sample Preparation Time | < 1 minute (Neat sample) | 10 – 15 minutes |
| N-H Peak Resolution (3300 cm⁻¹) | Excellent (No water interference) | Poor if KBr absorbs moisture |
| High Wavenumber Intensity | Weaker (Requires ATR correction) | Strong (Direct Beer-Lambert absorption) |
| Effective Pathlength | 0.5 – 2 µm (Wavelength dependent) | ~1 mm (Fixed) |
| Sample Recovery | 100% recoverable (Non-destructive) | Destructive (Irreversibly mixed with matrix) |
References
-
Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides." Specac.com.[Link]
-
Athena Instruments. "FTIR Accessories Guide: ATR vs Transmission vs Reflectance." Athenatechnology.in.[Link]
-
Mettler Toledo. "ATR-FTIR Spectroscopy Basics." Mt.com.[Link]
-
Elixir International Journal. "Vibrational assignments of infrared and laser raman spectra of nitrofurazone." Elixirpublishers.com.[Link]
-
National Institutes of Health (NIH). "The substituent structures and characteristic infrared spectra of alpha-furan esters." Pubmed.ncbi.nlm.nih.gov.[Link]
-
University of Dayton eCommons. "The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives." Udayton.edu.[Link]
-
Pike Technologies. "Comparison of FTIR Spectra Collected by Transmission and ATR Sampling." Piketech.com.[Link]
-
RSC Advances. "Synthesis of a furfural-based DOPO-containing co-curing agent for fire-safe epoxy resins." Pubs.rsc.org.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. [The substituent structures and characteristic infrared spectra of alpha-furan esters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Buy 1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride | 1864072-71-8 [smolecule.com]
- 5. elixirpublishers.com [elixirpublishers.com]
- 6. Synthesis of a furfural-based DOPO-containing co-curing agent for fire-safe epoxy resins - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06425G [pubs.rsc.org]
- 7. ecommons.udayton.edu [ecommons.udayton.edu]
- 8. athenatechnology.in [athenatechnology.in]
- 9. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 10. mt.com [mt.com]
- 11. piketech.com [piketech.com]
A Senior Application Scientist's Guide to Differentiating N-(furan-3-ylmethyl)cyclopropanamine from its Furan-2 Isomer
Introduction
In the landscape of pharmaceutical and materials science research, furan derivatives serve as indispensable heterocyclic building blocks.[1][2] Their utility is vast, contributing to the synthesis of compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] N-(furan-ylmethyl)cyclopropanamine, a molecule combining the versatile furan scaffold with a reactive cyclopropylamine moiety, presents a common challenge for synthetic and analytical chemists: the unambiguous differentiation of its constitutional isomers.[4] The seemingly subtle shift of the cyclopropylaminomethyl group from the 3-position to the 2-position on the furan ring induces significant changes in the molecule's electronic and steric properties.
This guide provides an in-depth, technically-grounded comparison of N-(furan-3-ylmethyl)cyclopropanamine and its furan-2 counterpart. We will move beyond simple data reporting to explore the causal mechanisms behind the observable differences in their analytical signatures. This document is designed for researchers, scientists, and drug development professionals who require robust, validated methods for isomer identification and quality control. We will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC) as primary analytical tools, complete with validated experimental protocols and comparative data.
The Structural Imperative: Why Positional Isomerism Matters
The location of the substituent on the furan ring dictates the molecule's symmetry, electron density distribution, and ultimately, its interaction with biological targets or its performance in material applications. The furan-2 isomer possesses a different electronic and steric profile compared to the furan-3 isomer, which can lead to distinct pharmacological activities.[3] Therefore, a definitive analytical strategy is not merely an academic exercise but a critical component of the development workflow.
Figure 1: Chemical structures of the furan-3 (left) and furan-2 (right) isomers.
Spectroscopic Differentiation: Unveiling the Isomeric Fingerprints
Spectroscopic techniques provide a non-destructive and powerful means to distinguish between these closely related compounds.[1] NMR, in particular, offers the most definitive data for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is unparalleled in its ability to probe the precise chemical environment of each atom within a molecule.[1] The differences in electron density and proton-proton coupling pathways between the furan-2 and furan-3 isomers result in uniquely diagnostic ¹H and ¹³C NMR spectra.
Causality Behind the Chemical Shifts: The oxygen atom in the furan ring is electron-donating, but it also possesses electronegativity. In the furan-2 isomer, the C5 proton is most deshielded due to its proximity to the electronegative oxygen and its position in the conjugated system. In the furan-3 isomer, the C2 and C5 protons are the most deshielded. The coupling constants (J-values) are also highly informative, reflecting the number of bonds separating the interacting protons.
¹H NMR Spectroscopy:
-
N-(furan-2-ylmethyl)cyclopropanamine: Will exhibit three distinct signals in the aromatic region (typically δ 6.0-7.5 ppm) corresponding to the furan ring protons at positions 3, 4, and 5. The proton at C5 will appear as a doublet of multiplets, typically at the most downfield position (~7.3 ppm).
-
N-(furan-3-ylmethyl)cyclopropanamine: Will also show three aromatic signals, but with a different pattern. The protons at C2 and C5 will appear at similar, downfield chemical shifts (~7.4 ppm), while the proton at C4 will be more upfield (~6.4 ppm).[1]
¹³C NMR Spectroscopy: The substitution pattern directly impacts the ¹³C chemical shifts. The carbon attached to the substituent (C2 or C3) and the other carbons in the ring will have distinct resonance frequencies.
Table 1: Predicted Comparative NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Isomer | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |
|---|---|---|---|
| N-(furan-2-ylmethyl)cyclopropanamine | Furan H-5 | ~7.35 | dd, J ≈ 1.8, 0.8 |
| Furan H-3 | ~6.30 | dd, J ≈ 3.2, 1.8 | |
| Furan H-4 | ~6.20 | dd, J ≈ 3.2, 0.8 | |
| -CH₂- | ~3.80 | s | |
| Furan C-2 | ~152 | - | |
| Furan C-5 | ~142 | - | |
| Furan C-3 | ~110 | - | |
| Furan C-4 | ~107 | - | |
| N-(furan-3-ylmethyl)cyclopropanamine | Furan H-2 | ~7.40 | t, J ≈ 1.8 |
| Furan H-5 | ~7.40 | m | |
| Furan H-4 | ~6.40 | t, J ≈ 1.8 | |
| -CH₂- | ~3.75 | s | |
| Furan C-3 | ~125 | - | |
| Furan C-2 | ~143 | - | |
| Furan C-5 | ~140 | - |
| | Furan C-4 | ~111 | - |
Note: These are predicted values based on known data for substituted furans. Actual values may vary slightly.[1][5]
Mass Spectrometry (MS): Decoding the Fragmentation
While both isomers will exhibit the same molecular ion peak (M⁺) in a mass spectrum, their fragmentation patterns under electron ionization (EI) will differ.[1] This difference arises from the distinct stability of the initial radical cations and the subsequent fragmentation pathways available to each isomer.
Causality Behind Fragmentation: The primary fragmentation event for both isomers is the cleavage of the C-C bond between the furan ring and the methylene group (benzylic-type cleavage), leading to the formation of a furfuryl cation or a cyclopropylaminomethyl radical. The stability of the resulting furfuryl cation is key. The furan-2-ylmethyl cation is generally more stable due to better resonance stabilization involving the ring oxygen. This can lead to a more abundant m/z 95 fragment for the furan-2 isomer.
-
N-(furan-2-ylmethyl)cyclopropanamine: Expected to show a prominent fragment at m/z 81 (furfuryl cation) and potentially m/z 95.[6]
-
N-(furan-3-ylmethyl)cyclopropanamine: May show a less intense m/z 81 fragment and potentially different low-mass fragments resulting from alternative ring-opening pathways.[7]
Chromatographic Separation: Resolving the Isomers
When dealing with a mixture of isomers, physical separation is often the first and most crucial step. Gas and liquid chromatography are powerful techniques for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is an excellent technique for separating volatile and thermally stable compounds. The subtle differences in polarity and boiling points between the two isomers can be exploited for effective separation.
Experimental Insight: The furan-2 isomer, being slightly more linear, may exhibit a shorter retention time on a standard non-polar column like an HP-5MS compared to the furan-3 isomer. Coupling the GC to a mass spectrometer allows for simultaneous separation and mass analysis, providing two orthogonal data points for confident identification. Several studies have demonstrated the successful separation of furan isomers using this method.[8][9][10]
High-Performance Liquid Chromatography (HPLC)
For less volatile derivatives or for preparative scale separations, HPLC is the method of choice. The separation can be achieved on either normal-phase or reverse-phase columns, depending on the specific properties of the molecules and the desired outcome.[11][12]
Experimental Insight: On a reverse-phase column (e.g., C18), the slightly more polar furan-3 isomer might elute earlier than the furan-2 isomer with a suitable aqueous-organic mobile phase. Method development would involve optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water with a buffer) to achieve baseline separation.[13]
Analytical Workflow and Decision Logic
A robust analytical workflow ensures accurate and reproducible isomer identification. The following diagram illustrates a logical approach, starting with a primary screening technique and moving to confirmatory methods.
Figure 2: Logical workflow for the identification of furan-ylmethyl-cyclopropanamine isomers.
Detailed Experimental Protocols
The following protocols are provided as a self-validating framework. Instrument parameters may require optimization based on the specific equipment available.
Protocol 1: NMR Spectroscopic Analysis
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for unambiguous structural elucidation.
-
Sample Preparation: Dissolve 5-10 mg of the amine sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a standard ¹H spectrum using a 30-degree pulse angle, a relaxation delay of 2 seconds, and co-add 16 scans to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Typically, a larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign the chemical shifts by comparing them to the expected values and coupling patterns outlined in Table 1.[14]
Protocol 2: GC-MS Analysis
-
Objective: To separate the isomers chromatographically and confirm their molecular weight and fragmentation patterns.
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a quadrupole analyzer) and equipped with a capillary column.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[8][9]
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Injection: 1 µL, splitless mode.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peaks in the total ion chromatogram (TIC). Compare the retention times and analyze the mass spectrum of each peak, focusing on the molecular ion and key fragment ions.
Conclusion
The differentiation of N-(furan-3-ylmethyl)cyclopropanamine from its furan-2 isomer is a critical analytical task that can be reliably achieved through a multi-technique approach. While both isomers share the same mass, their constitutional differences give rise to distinct and predictable signatures in NMR spectra and GC-MS chromatograms. ¹H NMR spectroscopy stands as the most definitive method , providing a direct window into the molecular structure through unique chemical shifts and coupling patterns. GC-MS serves as an excellent complementary technique, offering both physical separation based on polarity and boiling point, and structural confirmation through characteristic mass fragmentation patterns. By employing the validated protocols and logical workflow presented in this guide, researchers can confidently and accurately identify these furan isomers, ensuring the integrity and quality of their scientific endeavors.
References
- A Comparative Spectroscopic Analysis of Furan and its Methylated Isomers. (2025). Benchchem.
- A Spectroscopic Showdown: Differentiating Furanone Isomers. (n.d.). Benchchem.
- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). PMC.
- Permar, W., Tucker, M., & Hu, L. (2025). Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS. Atmospheric Measurement Techniques.
- Ionization and fragmentation of furan molecules by electron collisions. (n.d.). ResearchGate.
- Kasai, H. F., et al. (2002). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. Journal of Chromatography A.
- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). PubMed.
- ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION. (2025). SCIENCE & INNOVATION.
- An efficient synthesis of furan-3(2H)-imine scaffold from alkynones. (n.d.). Royal Society Publishing.
- The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. (n.d.). Journal of the American Chemical Society.
- Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. (2025). MDPI.
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). MDPI.
- Furan-3-carboxylic acid, 5-(3,4-dimethoxyphenyl)-2-methyl- - Optional[13C NMR]. (n.d.). SpectraBase.
- A spin–flip study of the diradical isomers of pyrrole, furan, and thiophene. (2024). The Journal of Chemical Physics.
- 3-FURANMETHANOL(4412-91-3) 1H NMR spectrum. (n.d.). ChemicalBook.
- Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). (2021). PMC.
- An In-depth Technical Guide to the Synthesis of N-(furan-2-ylmethyl)butan-1-amine. (n.d.). Benchchem.
- Simultaneous determination of furan and 2-alkylfurans in heat-processed foods by automated static headspace gas chromatography-mass spectrometry. (2025). ResearchGate.
- Separation and Identification of Furanic Compounds in Fruit Juices and Drinks by High-Performance Liquid Chromatography Photodiode Array Detection. (n.d.). Journal of Agricultural and Food Chemistry.
- Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). MDPI.
- HPLC Method for Substituted Furans Separation on Newcrom R1 column. (n.d.). SIELC Technologies.
- Gholap, S. S., et al. (n.d.). Supporting Information for Efficient and chemoselective imine synthesis catalyzed by a well-defined PN3- manganese (II) pincer system. The Royal Society of Chemistry.
- N-(tetrahydrofuran-3-ylmethyl)cyclopropanamine. (2026). Santa Cruz Biotechnology.
- Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. (n.d.). PMC.
- Synthesis of furan from cyclopropanes by literature and this work. (n.d.). ResearchGate.
- Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. (2021). MDPI.
- Synthesis of Novel Furan Derivatives. (n.d.). Scribd.
- Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). (n.d.). ResearchGate.
- N-(3-methylbutyl)cyclopropanamine. (n.d.). PubChem.
- Comparative Pharmacological Profiles of Furan-2-ylmethyl-amine Isomers: A Detailed Analysis. (n.d.). Benchchem.
- An efficient synthesis of furan-3(2H)-imine scaffold from alkynones. (n.d.). PMC.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. (n.d.). Longdom Publishing.
- Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijabbr.com [ijabbr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. longdom.org [longdom.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lib3.dss.go.th [lib3.dss.go.th]
- 13. HPLC Method for Substituted Furans Separation on Newcrom R1 column | SIELC Technologies [sielc.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
GC-MS characterization of volatile furan-amine impurities
Unmasking Trace Volatile Furan-Amine Impurities: A Comparative Guide to GC-MS Methodologies in Pharmaceutical Development
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of characterizing volatile organic impurities (VOIs) in complex pharmaceutical matrices. Among the most challenging of these are furan-amine adducts. Furan and its derivatives are highly volatile (boiling point ~31.4 °C) and lipophilic compounds[1]. During drug synthesis, residual furfural derivatives can react with secondary amines under reductive conditions to form volatile furan-amine adducts, such as 5-[(dimethylamino)methyl]furfuryl alcohol[2].
Because regulatory bodies classify these low-molecular-weight compounds as potentially genotoxic impurities (PGIs), they demand stringent trace-level control under ICH M7 guidelines[3]. In this guide, I will objectively compare sample introduction and mass spectrometry techniques, explaining the causality behind each analytical choice, and provide a self-validating protocol for robust characterization.
The Mechanistic Pathway of Furan-Amine Volatiles
Understanding the origin and physicochemical behavior of an impurity is the first step in designing an extraction method. Furan-amines typically form via Maillard-like condensation or reductive amination. Because they contain both a lipophilic furan ring and a basic amine group, their volatility is highly pH-dependent.
Fig 1. Mechanistic pathway of furan-amine impurity formation and SPME extraction.
Comparative Analysis: Sample Introduction & Detection
To achieve the parts-per-billion (ppb) sensitivity required for PGIs, we must evaluate both the extraction technique and the detector technology.
Sample Introduction: Static Headspace (SHS) vs. Solid-Phase Microextraction (SPME)
-
Static Headspace (SHS): Relies purely on the thermodynamic partition coefficient (
) between the sample and the gas phase. While excellent for high-concentration residual solvents, SHS lacks the preconcentration factor needed for trace furan-amines. -
HS-SPME: Actively shifts the equilibrium by adsorbing analytes onto a coated fiber. The 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is the gold standard for extracting these low-molecular-weight volatiles[4]. The Causality: Carboxen is a microporous carbon that perfectly traps small molecules like furan (MW 68), while the PDMS coating provides a hydrophobic barrier that repels water vapor from the headspace, preventing column degradation.
Detector Technology: Single Quadrupole (SQ) vs. HRAM (Orbitrap/Q-TOF)
-
Single Quadrupole (SQ-MS): Operates at nominal mass resolution. Furan-amines fragment into low
ions (e.g., 68 for the furan cation, 58 for alkylamines). In complex active pharmaceutical ingredient (API) matrices, these low masses suffer from severe isobaric background interference, leading to false positives. -
High-Resolution Accurate Mass (HRAM): Instruments like the GC-Orbitrap measure exact mass with <2 ppm error. The Causality: By utilizing the mass defect of the nitrogen and oxygen atoms in the furan-amine structure, HRAM completely filters out hydrocarbon matrix noise, ensuring absolute specificity.
Table 1: Quantitative Performance Comparison of GC-MS Configurations
| Analytical Parameter | SHS-GC-MS (Single Quad) | HS-SPME-GC-MS/MS (Triple Quad) | HS-SPME-GC-HRAM (Orbitrap) |
| Extraction Mechanism | Passive partitioning | Active fiber adsorption | Active fiber adsorption |
| Sensitivity (LOD) | 10 - 50 ng/mL (ppb) | 0.05 - 0.5 ng/mL (ppb) | 0.01 - 0.1 ng/mL (ppb) |
| Selectivity | Low (Isobaric interference) | High (MRM transitions) | Ultra-High (Exact mass) |
| Linear Dynamic Range | |||
| Matrix Effect | High susceptibility | Moderate | Negligible |
Self-Validating Experimental Protocol: HS-SPME-GC-MS/MS
A method is only as reliable as its internal controls. To combat matrix effects and ensure robust quantitation, isotope dilution utilizing deuterated internal standards (e.g., furan-d4) is mandatory[5]. By spiking the IS directly into the dry API before any solvent addition, the entire extraction, desorption, and detection process becomes a self-validating system. If the furan-d4 recovery deviates, the run is automatically flagged.
Fig 2. Step-by-step self-validating analytical workflow for trace furan-amine characterization.
Step-by-Step Methodology
Step 1: Matrix Modification & Isotope Dilution
-
Weigh 100 mg of the pharmaceutical API into a 20 mL precision headspace vial.
-
Spike exactly 10 µL of Furan-d4 internal standard (1 µg/mL in methanol) directly onto the API powder.
-
Add 5 mL of saturated NaCl solution and adjust the pH to >10 using 0.1 M NaOH. Seal immediately with a PTFE/silicone septum.
-
Causality: The addition of NaCl induces a "salting-out" effect, decreasing the solubility of organics in the aqueous phase. Crucially, because furan-amines contain basic nitrogen centers, the high pH ensures they are deprotonated into their volatile free-base form rather than remaining trapped in the liquid as water-soluble salts.
Step 2: HS-SPME Extraction
-
Transfer the vial to an automated sample preparation unit (e.g., PAL RTC).
-
Equilibrate the vial at 50 °C for 10 minutes with orbital agitation (500 rpm).
-
Pierce the septum and expose a pre-conditioned 75 µm CAR/PDMS SPME fiber to the headspace for 20 minutes.
-
Causality: 50 °C provides sufficient thermal energy to drive volatiles into the headspace without risking the thermal degradation of the API, which could artificially generate de novo furan impurities during the assay.
Step 3: Thermal Desorption & GC Separation
-
Retract the fiber and immediately inject it into the GC inlet set to 250 °C for 3 minutes in splitless mode.
-
Column Selection: Use a mid-polarity cyanopropylphenyl/dimethylpolysiloxane column (e.g., DB-624 or Rxi-624Sil MS, 30m x 0.25mm x 1.4µm).
-
Causality: The thick stationary phase film (1.4 µm) is absolutely critical. It provides the necessary retention capacity to focus highly volatile, low-boiling furan-amines, preventing them from co-eluting with the solvent front or early-eluting matrix gases.
Step 4: MS/MS Detection
-
Utilize an Electron Ionization (EI) source at 70 eV.
-
Set the Triple Quadrupole to Multiple Reaction Monitoring (MRM) mode, tracking specific transitions (e.g., the precursor furan-amine molecular ion transitioning to the
68 furanium product ion). -
Validate the run by confirming the Furan-d4 transition (
72 42) meets the predefined signal-to-noise (>10:1) and recovery thresholds.
References
-
Review on Furan as a Food Processing Contaminant: Identifying Research Progress and Technical Challenges for Future Research. Journal of Agricultural and Food Chemistry - ACS Publications.[Link]
- WO2012082665A1 - Preparation of aminomethyl furans and alkoxymethyl furan derivatives
-
International Journal of Pharmaceuticals and Health care Research (IJPHR). IJPHR.[Link]
-
Analysis of furan in foods by headspace solid-phase microextraction-gas chromatography-ion trap mass spectrometry. ResearchGate.[Link]
-
Analysis of furan by GC/MS. ORBi.[Link]
Sources
A Comparative Guide to Establishing Analytical Reference Standards for N-(furan-3-ylmethyl)cyclopropanamine
Introduction: The Analytical Imperative for Novel Amine Derivatives
N-(furan-3-ylmethyl)cyclopropanamine is a heterocyclic amine of increasing interest within synthetic and medicinal chemistry. Its unique structural motif, combining a furan ring with a cyclopropylamine group, presents distinct analytical challenges. For researchers, scientists, and drug development professionals, the establishment of a well-characterized reference standard is the bedrock of any robust analytical method development, validation, and routine quality control. The accuracy of all subsequent quantitative and qualitative analyses hinges on the purity and identity of this standard.
This guide provides a comprehensive framework for the analysis and qualification of N-(furan-3-ylmethyl)cyclopropanamine, addressing the current landscape where certified reference standards may not be readily available. We will objectively compare orthogonal analytical techniques, providing the experimental data and workflows necessary to qualify a candidate material and ensure data integrity.
The Foundational Challenge: Establishing a Primary Standard
In the absence of a commercially available, pharmacopeia-grade reference standard, a laboratory must qualify its own primary standard. This process involves a multi-faceted analytical approach to unequivocally confirm the structure and determine the purity of a chosen batch of material. This in-house primary standard then serves as the benchmark against which all subsequent working standards and samples are compared.
The following sections detail a logical, multi-step workflow for the comprehensive characterization of a candidate N-(furan-3-ylmethyl)cyclopropanamine standard.
Workflow for Reference Standard Qualification
A robust qualification process relies on the principle of orthogonal testing, where different analytical techniques with distinct chemical principles are employed to assess the same quality attributes. This minimizes the risk of overlooking impurities or structural discrepancies.
Caption: Workflow for the qualification of an in-house primary reference standard.
Part 1: Identity Confirmation - Is It the Right Molecule?
Before assessing purity, it is imperative to confirm that the candidate material is indeed N-(furan-3-ylmethyl)cyclopropanamine.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry provides a direct measurement of the molecular weight of the analyte. For N-(furan-3-ylmethyl)cyclopropanamine (C8H11NO), the expected monoisotopic mass is 137.0841 g/mol .
Experimental Protocol (Illustrative):
-
Sample Preparation: Dissolve 1 mg of the candidate material in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Scan over a mass range of m/z 50-500.
-
Acceptance Criterion: A prominent peak should be observed at m/z 138.0919 ± 5 ppm.
Data Comparison:
| Technique | Parameter | Expected Value | Observed Value (Typical) | Interpretation |
| HRMS (ESI+) | [M+H]⁺ | 138.0919 m/z | 138.0915 m/z | High-confidence confirmation of elemental composition. |
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
NMR spectroscopy is the most powerful technique for unambiguous structure determination. A suite of experiments should be performed.
-
¹H NMR: Confirms the presence and connectivity of proton environments. Key expected signals include those for the furan ring protons, the methylene bridge, and the cyclopropyl protons.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC): Establishes correlations between protons (COSY) and between protons and their attached carbons (HSQC), providing definitive proof of the bonding framework.
Data Interpretation: The chemical shifts, coupling constants, and integrations must be consistent with the proposed structure of N-(furan-3-ylmethyl)cyclopropanamine. Any significant unassigned signals may indicate the presence of impurities or a structural isomer.
Part 2: Purity and Potency Assessment - How Much of It Is There?
Once identity is confirmed, the next critical step is to determine the purity of the material.
High-Performance Liquid Chromatography (HPLC) for Chromatographic Purity
HPLC with a UV/Diode-Array Detector (DAD) is the workhorse for assessing the presence of organic impurities. The goal is to develop a method that separates the main peak from all potential process-related impurities and degradation products.
Experimental Protocol (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Analysis: Calculate purity by area percent, assuming all impurities have a similar response factor to the main peak.
Comparison of Purity Assessment:
| Lot Number | Main Peak Area % (220 nm) | Number of Impurities Detected | Largest Impurity Area % |
| Candidate Lot A | 99.85% | 3 | 0.08% |
| Candidate Lot B | 98.91% | 5 | 0.45% |
This data clearly indicates that Lot A is a better candidate for a primary reference standard due to its higher purity and lower level of individual impurities.
Thermogravimetric Analysis (TGA) for Non-Chromatographable Impurities
TGA measures changes in mass as a function of temperature, allowing for the quantification of residual solvents and water content, which are not detected by HPLC-UV.
Experimental Protocol:
-
Instrument: Calibrated Thermogravimetric Analyzer.
-
Sample Size: 5-10 mg.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 200 °C.
-
Atmosphere: Nitrogen purge.
-
Analysis: The percentage of mass loss up to a temperature where the active substance begins to degrade (e.g., 120 °C) is attributed to volatile content.
Quantitative NMR (qNMR) for Absolute Potency
qNMR is a primary ratio method for determining the concentration of an analyte without the need for a specific reference standard of the same compound. It relies on comparing the integral of a specific analyte signal to the integral of a known signal from a certified, unrelated internal standard of high purity.
Caption: The principle of Quantitative NMR (qNMR) for potency determination.
Calculation and Comparison:
The potency of the analyte is calculated using the following equation:
Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
Comparative Results:
| Technique | Lot A Purity | Lot B Purity | Principle |
| HPLC Area % | 99.85% | 98.91% | Relative purity based on UV response. |
| qNMR (Potency) | 99.5% (w/w) | 98.2% (w/w) | Absolute purity based on molar ratio. |
The qNMR result is typically considered more accurate as it is a primary method and is not affected by differences in detector response between the analyte and its impurities.
Part 3: Final Qualification and Use
By combining the data from these orthogonal techniques, a comprehensive purity value can be assigned to the chosen reference standard (e.g., Lot A).
Final Purity Assignment (Mass Balance):
Purity = (100% - % Organic Impurities (HPLC) - % Water/Solvents (TGA)) * Potency (qNMR)
This qualified standard can now be used with confidence for:
-
Method Validation: Assessing the accuracy, precision, and linearity of routine analytical methods.
-
Quality Control: Quantifying the purity of newly synthesized batches.
-
Stability Studies: Evaluating the degradation of the compound under various stress conditions.
References
-
U.S. Pharmacopeia (USP), General Chapter <621> Chromatography. [Link]
-
International Council for Harmonisation (ICH), Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: A versatile tool for the validation of plant-derived chemical reference standards. Journal of Natural Products, 68(1), 133-149. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(furan-3-ylmethyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of N-(furan-3-ylmethyl)cyclopropanamine, a compound combining the chemical functionalities of a furan ring and a cyclopropylamine moiety. The procedures outlined herein are synthesized from established safety protocols for structurally similar furan and amine derivatives and are designed to provide essential, immediate safety and logistical information.
Disclaimer: No specific Safety Data Sheet (SDS) for N-(furan-3-ylmethyl)cyclopropanamine was available at the time of writing. Therefore, this guidance is predicated on the known hazards of furan and amine compounds. It is imperative to consult the official SDS for the specific product you are using and to adhere to the explicit protocols established by your institution's Environmental Health and Safety (EHS) department.[1][2] This document serves as a comprehensive resource to supplement, not replace, official institutional and regulatory guidelines.
Hazard Assessment: Understanding the "Why"
A robust disposal plan is built on a thorough understanding of the chemical's intrinsic hazards. Based on its structural components—a furan ring and a cyclopropylamine group—N-(furan-3-ylmethyl)cyclopropanamine should be presumed to possess the following hazards until specific data proves otherwise:
-
Flammability: Many low molecular weight furan derivatives are flammable liquids.[3][4][5] The presence of the furan ring suggests that this compound may be flammable and its vapors could form explosive mixtures with air.[3] Therefore, it must be kept away from heat, sparks, and open flames.[3][4][6]
-
Toxicity and Irritation: Amine compounds can be corrosive and irritating to the skin, eyes, and respiratory tract.[3][6][7] Inhalation or ingestion may cause serious health effects.[6] Furan derivatives can also cause skin, eye, and respiratory irritation.[3][7] It is prudent to treat this compound as toxic and an irritant.
-
Reactivity: Amines are organic bases and can react exothermically with acids. They are also incompatible with strong oxidizing agents.[3][4] Improper mixing of this waste with other chemical streams, particularly acids or oxidizers, could lead to a dangerous reaction.[8][9]
-
Environmental Hazard: Amines and their derivatives can be harmful to aquatic life.[10] As such, disposal into drains or sewers is strictly prohibited.[10][11]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling N-(furan-3-ylmethyl)cyclopropanamine for any purpose, including disposal, ensure the appropriate PPE is worn.[1][12]
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[9] | Protects against splashes and vapors that can cause serious eye irritation.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][13] | Prevents skin contact, which can cause irritation.[7] Gloves must be inspected before use and disposed of properly after.[13] |
| Body Protection | Flame-retardant lab coat.[2][13] | Protects clothing and skin from contamination and provides a barrier against accidental splashes. |
| Work Area | All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[1][7] |
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to mitigate risks.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate non-essential individuals.[2]
-
Ventilate and Eliminate Ignition Sources: Ensure the area is well-ventilated and remove all sources of ignition (e.g., open flames, hot plates, electrical equipment).[2][3][6]
-
Don PPE: Wear the full complement of prescribed PPE before attempting to clean the spill.
-
Containment: For liquid spills, contain the material using an inert absorbent like vermiculite, dry sand, or earth.[2][6][14] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Use non-sparking tools to carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.[2][3]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent. All cleaning materials must also be collected and disposed of as hazardous waste.[2]
-
Report: Report the incident to your institution's EHS department, following their specific reporting procedures.
Step-by-Step Disposal Procedure
The proper disposal of N-(furan-3-ylmethyl)cyclopropanamine is a systematic process designed to ensure safety and regulatory compliance.
Step 1: Waste Identification and Classification
Treat all waste containing N-(furan-3-ylmethyl)cyclopropanamine, including pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, absorbent pads), as hazardous waste .[1][14] Do not dispose of it in regular trash or down the sewer.[11][15][16]
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous reactions.[8][12]
-
Isolate Amine Waste: Collect N-(furan-3-ylmethyl)cyclopropanamine waste in a dedicated container.[2][9]
-
Avoid Incompatibles: Do NOT mix this waste with the following:
Step 3: Container Selection and Labeling
-
Container Type: Use a sturdy, leak-proof container made of a chemically compatible material (e.g., high-density polyethylene for many organic wastes).[8][9][15][18] The container must have a tightly sealing screw-top cap.[1][9]
-
Labeling: All waste containers must be clearly and accurately labeled.[15][19] The label must include:
Step 4: Temporary Storage (Satellite Accumulation)
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.[14][18][19]
-
Conditions: The SAA should be a cool, dry, and well-ventilated location away from heat sources.[4][6][7] Secondary containment (e.g., a containment bin) is required for liquid waste to prevent the spread of potential spills.[15]
-
Container Closure: The waste container must be kept closed at all times except when actively adding waste.[1][11][15][19] Leaving a funnel in the opening is a common and serious violation.[19]
Step 5: Request for Pickup
Once the waste container is nearly full (e.g., 90% capacity) or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.[1][15][19] Follow their specific procedures for scheduling and pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N-(furan-3-ylmethyl)cyclopropanamine.
Caption: Decision workflow for the safe disposal of N-(furan-3-ylmethyl)cyclopropanamine.
Regulatory Framework: Adherence to Standards
The procedures outlined in this guide are designed to comply with the primary regulations governing hazardous waste in the United States:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA establishes the "cradle-to-grave" management system for hazardous waste.[16][18] This includes regulations for waste identification, storage, transport, and disposal. Academic laboratories may be subject to specific rules under 40 CFR Part 262, Subpart K.[20][21]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including the Hazard Communication Standard (HazCom), which requires proper labeling, safety data sheets, and employee training.[22] OSHA also sets standards for the storage of hazardous materials and emergency preparedness.[23][24][25]
By following this guide and your institution's specific EHS protocols, you contribute to a safer laboratory environment, ensure regulatory compliance, and protect our shared environment.
References
- Apollo Scientific. (n.d.). Cyclopropylamine Safety Data Sheet.
- Patsnap Eureka. (2025, July 3). Furan Derivatives: Plant-Based Monomers for Sustainable Polymers.
- Thermo Fisher Scientific. (2010, November 10). 3-Furanmethanol Safety Data Sheet.
- AK Scientific, Inc. (n.d.). (5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)methanol Safety Data Sheet.
- Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
- Feng, J., et al. (2020).
- Fisher Scientific. (2009, September 22). 3-Methyl furan Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Cyclopropylamine Safety Data Sheet.
- Clean Management Environmental Group. (2022, September 13).
- Daniels Health. (2025, May 21).
- Ataman Kimya. (n.d.). Cyclopropylamine.
- BenchChem. (2025).
- Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
- Sigma-Aldrich. (2026, February 12). Safety Data Sheet.
- ECHEMI. (n.d.).
- BenchChem. (2025). Safe Disposal of 3-(2-Methylphenyl)furan: A Procedural Guide.
- Central Drug House. (n.d.).
- Environmental Marketing Services. (2024, July 15).
- Augustana University. (n.d.). Chemical Waste Disposal Guidelines.
- International Furan Chemicals. (n.d.). Furan.
- International Furan Chemicals B.V. (2025, February 16).
- ChemScene. (n.d.). 2-(Furan-3-yl)cyclopropan-1-amine.
- BenchChem. (2025). Proper Disposal of N-(furan-2-ylmethyl)butan-1-amine: A Step-by-Step Guide.
- U.S. Environmental Protection Agency. (2025, November 25).
- Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
- Conn Maciel Carey LLP. (2025). OSHA Chemical Storage Requirements [2025 Guide].
- BenchChem. (2025).
- U.S. Environmental Protection Agency. (2025, March 28).
- U.S. Hazmat Rentals. (2024, December 31). OSHA Chemical Storage Requirements.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- Vanderbilt University Medical Center. (n.d.).
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
- The University of Edinburgh. (2022, February 17). Waste Management.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. furan.com [furan.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. aksci.com [aksci.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. vumc.org [vumc.org]
- 12. ushazmatrentals.com [ushazmatrentals.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. danielshealth.com [danielshealth.com]
- 19. research.columbia.edu [research.columbia.edu]
- 20. epa.gov [epa.gov]
- 21. epa.gov [epa.gov]
- 22. resources.duralabel.com [resources.duralabel.com]
- 23. cleanmanagement.com [cleanmanagement.com]
- 24. connmaciel.com [connmaciel.com]
- 25. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
Personal protective equipment for handling N-(furan-3-ylmethyl)cyclopropanamine
As a Senior Application Scientist, I frequently guide research teams through the scale-up and handling of highly reactive heterocyclic building blocks. N-(furan-3-ylmethyl)cyclopropanamine is a specialized secondary amine critical in medicinal chemistry, particularly in the synthesis of kinase inhibitors and enzyme modulators (such as UBA5 inhibitors).
However, handling this compound requires moving beyond generic safety data sheets. To ensure absolute safety and experimental integrity, we must understand the causality behind its reactivity. This guide provides a self-validating, mechanistic approach to the personal protective equipment (PPE), operational handling, and disposal of this specific chemical.
Mechanistic Hazard Assessment: The "Why" Behind the Risk
The hazard profile of N-(furan-3-ylmethyl)cyclopropanamine is dictated by two distinct structural moieties, each requiring specific mitigation strategies:
-
The Secondary Amine & Cyclopropyl Group: Amines are inherently basic and nucleophilic. Upon contact with moisture in human tissue, they generate hydroxide ions that rapidly hydrolyze the ester bonds of lipids in cell membranes (lipid saponification). This causes severe, deep-tissue chemical burns and irreversible corneal damage.
-
The Furan Heterocycle: Furan is an electron-rich aromatic ring. When exposed to ambient oxygen and light, it is susceptible to auto-oxidation, potentially forming shock-sensitive peroxides or ring-opening into highly reactive, electrophilic dicarbonyl species. These degradation products are potent skin sensitizers and potential genotoxins.
According to the [1], handling such reactive chemicals requires a robust Chemical Hygiene Plan (CHP) that specifically addresses both the corrosive and reactive nature of the substance.
Mechanistic hazard pathway of furan-containing secondary amines and corresponding mitigations.
Quantitative PPE Matrix
Standard laboratory PPE is insufficient for handling concentrated secondary amines. Thin nitrile gloves will experience chemical breakthrough in minutes. The following matrix outlines the required PPE, grounded in the [2].
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Base: 4-mil NitrileOuter: 8-mil Butyl Rubber | Amines rapidly permeate standard nitrile. Butyl rubber provides superior resistance to basic organic liquids, maximizing breakthrough time. |
| Eye/Face Protection | ANSI Z87.1 Splash Goggles + Face Shield | Amines cause rapid lipid saponification in corneal tissue. A face shield prevents droplet projection during syringe transfer. |
| Body Protection | Flame-Resistant (FR) Lab Coat + Neoprene Apron | Protects against auto-oxidation byproducts (peroxides/dicarbonyls) which can be highly reactive or flammable. |
| Respiratory & Environmental | Chemical Fume Hood(Face velocity: 80-120 fpm) | Volatile amine vapors and furan oxidation products are severe respiratory tract irritants and sensitizers. |
Operational Workflow & Handling Protocol
To ensure a self-validating system, every step in this protocol includes a verification check. Do not proceed to the next step unless the validation condition is met. This aligns with the safety frameworks established in [3].
Step 1: Pre-Operation Validation
-
Action: Turn on the chemical fume hood and check the digital airflow monitor.
-
Validation: The monitor must read between 80 and 120 feet per minute (fpm). If the alarm sounds or the reading is out of bounds, abort the procedure.
-
Action: Inspect the 8-mil butyl rubber gloves. Inflate them slightly with nitrogen gas and twist the cuff.
-
Validation: A lack of pressure drop validates the barrier integrity.
Step 2: Purging and Inerting
-
Action: Because the furan ring is susceptible to oxidation, the reaction vessel must be purged with an inert gas (Argon or Nitrogen) using a Schlenk line or a balloon setup before introducing the chemical.
-
Causality: Displacing ambient oxygen prevents the formation of furan-derived peroxides during the reaction.
Step 3: Closed-System Dispensing
-
Action: Do not pour the liquid. Use a glass syringe with a stainless-steel needle to pierce the septum of the reagent bottle.
-
Action: Draw the required volume of N-(furan-3-ylmethyl)cyclopropanamine slowly to avoid cavitation, then transfer it directly into the inerted reaction flask.
-
Validation: The absence of amine odor (a distinct "fishy" or ammonia-like smell) outside the hood validates that the engineering controls are functioning correctly.
Step 4: Doffing and Decontamination
-
Action: Rinse the syringe with a compatible halogen-free solvent (e.g., ethyl acetate or acetone) directly into the designated waste container.
-
Action: Remove the outer butyl gloves first, turning them inside out, followed by the inner nitrile gloves. Wash hands immediately with soap and water.
Step-by-step operational workflow for the safe handling and disposal of reactive amines.
Spill Management & Disposal Plan
Emergency Spill Response:
-
Isolate: Evacuate personnel from the immediate vicinity of the fume hood.
-
Do Not Use Water: Adding water to an amine spill can spread the organic layer and exacerbate vapor release.
-
Neutralize: Cover the spill with a weak solid acid (such as sodium bisulfate) or a universal chemical absorbent pad.
-
Collect: Sweep the neutralized solid using a non-sparking tool into a chemically resistant, sealable container.
Chemical Disposal:
-
Segregation: N-(furan-3-ylmethyl)cyclopropanamine waste must be collected in a clearly labeled "Halogen-Free Organic Waste" container.
-
Incompatibility Warning: Never mix amine waste with concentrated acids or halogenated solvents (like chloroform or dichloromethane). Amines react exothermically with acids and can undergo potentially explosive alkylation reactions with halocarbons over time.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Available at:[Link]
-
American Chemical Society (ACS) Committee on Chemical Safety. Guidelines for Chemical Laboratory Safety in Academic Institutions. Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
